5-Nitro-2-furonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitrofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNJLFQOODDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207731 | |
| Record name | 2-Furancarbonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-82-5 | |
| Record name | 5-Nitro-2-furonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarbonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-FURONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furonitrile from Furfural
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Nitro-2-furonitrile, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the bio-based platform chemical, furfural. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the process to aid in research and development.
Synthetic Strategy Overview
The synthesis of this compound from furfural is a multi-step process that addresses the chemical sensitivities of the furan ring and the aldehyde functional group. The overall strategy involves:
-
Protection of the Aldehyde Group: The aldehyde group of furfural is first protected as a diacetate to prevent its oxidation during the subsequent nitration step.
-
Nitration of the Furan Ring: The furan ring of furfural diacetate is nitrated at the 5-position using a nitrating agent, typically acetyl nitrate generated in situ.
-
Deprotection (Hydrolysis): The diacetate protecting group is removed to yield 5-nitrofurfural.
-
Conversion to the Nitrile: The aldehyde group of 5-nitrofurfural is then converted to a nitrile, yielding the final product, this compound.
This guide will detail the experimental procedures for each of these critical stages.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including typical yields and reaction conditions.
Table 1: Synthesis of Furfural Diacetate
| Parameter | Value | Reference |
| Reactants | Furfural, Acetic Anhydride, Sulfuric Acid | Organic Syntheses |
| Temperature | 10-20°C (addition), then warming to ~35°C | Organic Syntheses |
| Reaction Time | ~30-40 minutes | Organic Syntheses |
| Yield | 65-70% | Organic Syntheses |
Table 2: Synthesis of 5-Nitrofurfural Diacetate
| Parameter | Value | Reference |
| Reactants | Furfural, Acetic Anhydride, Nitric Acid, Sulfuric Acid | US Patent 4,052,419 |
| Temperature | -10 to +10°C | US Patent 4,052,419 |
| Reaction Time | 1 hour (post-addition) | ChemicalBook, 92-55-7 |
| Yield | 78-85% | DE2523759A1 |
Table 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural
| Parameter | Value | Reference |
| Reactant | 5-Nitrofurfural Diacetate, 50% Sulfuric Acid | Sci-Hub |
| Temperature | Gentle boiling | Sci-Hub |
| Reaction Time | 1-2 minutes | Sci-Hub |
| Yield | Not isolated, used in situ | Sci-Hub |
Table 4: Synthesis of this compound from 5-Nitrofurfural
| Parameter | Value | Reference |
| Reactants | 5-Nitrofurfural, Hydroxylamine Hydrochloride, N-Methyl Pyrrolidone | EP0043598B1 |
| Temperature | 140°C | EP0043598B1 |
| Reaction Time | 30 minutes | EP0043598B1 |
| Yield | Comparable to the conversion of furfural to 2-furonitrile | EP0043598B1 |
Experimental Protocols
Stage 1: Synthesis of Furfural Diacetate
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Acetic Anhydride (1.0 mole, 102 g)
-
Concentrated Sulfuric Acid (0.1 mL)
-
Freshly distilled Furfural (1.0 mole, 96 g)
-
Anhydrous Sodium Acetate (0.4 g)
Procedure:
-
In a 300-mL Claisen flask, combine acetic anhydride and concentrated sulfuric acid.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add furfural over approximately 10 minutes, maintaining the temperature between 10-20°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will rise to about 35°C.
-
Once the reaction has cooled to room temperature (20-30 minutes), add anhydrous sodium acetate.
-
Distill the mixture under reduced pressure. Collect the product at 140-142°C/20 mm. The expected yield is 129-139 g (65-70%).
Stage 2: Synthesis of 5-Nitrofurfural Diacetate
This protocol is based on procedures outlined in various patents and a laboratory experiment.[1][2]
Materials:
-
Acetic Anhydride (90 mL)
-
Concentrated Nitric Acid (8.6 mL)
-
Concentrated Sulfuric Acid (0.06 mL)
-
Freshly distilled 2-Furfural (10.4 mL)
-
10% Sodium Hydroxide solution
-
Water
Procedure:
-
To 90 mL of acetic anhydride in a flask cooled in an ice-salt bath (-5 to 5°C), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.
-
To this mixture, add freshly distilled furfural dropwise over 45 minutes, ensuring the temperature is maintained between -5 and 5°C with constant stirring.
-
Continue stirring at this temperature for 1 hour after the addition is complete.
-
Add 100 mL of water to the reaction mixture and stir at room temperature for 30 minutes. A white precipitate should form.
-
Adjust the pH of the mixture to approximately 2.5 with a 10% sodium hydroxide solution.
-
Heat the mixture in a water bath at 50-55°C for 1 hour.
-
Allow the mixture to cool to room temperature. Collect the white precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol. The expected yield is approximately 82%.[3]
Stage 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural
This protocol describes the deprotection of the diacetate to yield the intermediate aldehyde.[1]
Materials:
-
5-Nitrofurfural Diacetate (2 g)
-
50% Sulfuric Acid (20 mL)
Procedure:
-
Place 2 g of 5-nitrofurfural diacetate in a flask with 20 mL of 50% sulfuric acid.
-
Gently boil the mixture for 1-2 minutes. This will form a solution of 5-nitrofurfural.
-
The resulting solution containing 5-nitrofurfural is used directly in the next step without isolation.
Stage 4: Synthesis of this compound from 5-Nitrofurfural
This one-step conversion is based on a patented process.[4]
Materials:
-
5-Nitrofurfural (0.01 mole, from the previous step)
-
Hydroxylamine Hydrochloride (0.013 mole)
-
N-Methyl Pyrrolidone (25 cm³)
-
Diethyl ether
Procedure:
-
Prepare a solution of 0.01 mole of 5-nitrofurfural and 0.013 mole of hydroxylamine hydrochloride in 25 cm³ of N-methyl pyrrolidone.
-
Heat the solution to 140°C and stir for 30 minutes at ambient atmospheric pressure.
-
After the reaction is complete, cool the mixture.
-
Extract the this compound with diethyl ether.
-
Crystallize the product from the ether extract. The melting point of the product is 65°C.[4]
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway from furfural to this compound.
Experimental Workflow
References
An In-depth Technical Guide to 5-Nitro-2-furonitrile
Foreword: This document provides a comprehensive technical overview of 5-Nitro-2-furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. Please note that while many chemical suppliers and databases associate this compound with CAS number 59-82-5, this identifier is also assigned to other compounds, indicating a potential discrepancy in public records. The information herein is based on the chemical structure and properties of 5-nitrofuran-2-carbonitrile.[1][2][3][4]
Core Chemical and Physical Properties
This compound is a solid, pale yellow crystalline powder at room temperature.[5] It belongs to the furan family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom.[6] The presence of both a nitro group (-NO₂) and a nitrile group (-CN) on the furan ring makes it a highly functionalized and reactive molecule, serving as a valuable building block in organic synthesis.[5]
| Property | Data | Reference(s) |
| IUPAC Name | 5-nitrofuran-2-carbonitrile | [1] |
| Synonyms | 5-Nitro-2-furancarbonitrile, 2-Cyano-5-nitrofuran | [1] |
| CAS Number | 59-82-5 (Disputed) | [2][3][4] |
| Molecular Formula | C₅H₂N₂O₃ | [1][2][5] |
| Molecular Weight | 138.08 g/mol | [1][3] |
| Appearance | Pale yellow to yellow crystalline powder | [5] |
| Melting Point | 61-64 °C | [2][5] |
| Canonical SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C#N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its precursors can be challenging due to the sensitivity of the furan ring to harsh reaction conditions, particularly strong acids which can cause polymerization.[6][7] Modern methods often employ continuous flow chemistry to improve safety, control, and yield.
This protocol details a state-of-the-art method for synthesizing 5-nitrofurfural, a direct precursor to many nitrofuran derivatives, from furfural. The process uses an in-line generation of acetyl nitrate, a mild nitrating agent suitable for the delicate furan ring.[7]
Materials:
-
Fuming nitric acid (with 3 mol% concentrated sulfuric acid)
-
Acetic anhydride
-
Furfural diacetate (Intermediate I, prepared from furfural)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Equipment:
-
A multi-pump continuous flow reactor system with temperature-controlled reactor modules (R₁, R₂, R₃, R₄) and back-pressure regulators (BPR).
Methodology:
-
Acetyl Nitrate Generation (Generator G₁ → Reactor R₁):
-
Pump neat acetic anhydride (5 equivalents relative to HNO₃) and fuming nitric acid into a T-mixer.
-
Pass the mixture through Reactor R₁ at 15 °C with a residence time of 40 seconds to generate acetyl nitrate.
-
-
Nitration (Reactor R₂):
-
Continuously feed the acetyl nitrate stream and a solution of furfural diacetate (Intermediate I) into a second T-mixer.
-
The reaction mixture flows through Reactor R₂ maintained at 0 °C with a residence time of 20 seconds. This step forms the nitrated intermediate (Intermediate II).[7]
-
-
Rearomatization (Reactor R₃):
-
Introduce water into the stream via a third T-mixer.
-
Pass the mixture through Reactor R₃ at 20 °C with a residence time of 20 seconds to facilitate rearomatization to Intermediate III.[7]
-
-
Hydrolysis and Quench (Reactor R₄):
-
Introduce a saturated solution of sodium bicarbonate (NaHCO₃) via a fourth T-mixer to quench the reaction and promote hydrolysis.
-
The final mixture passes through Reactor R₄ at 60 °C with a residence time of 2 minutes.
-
-
Work-up:
-
Collect the output from the flow reactor.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitrofurfural (Product 2).[7]
-
Conversion to this compound: The resulting 5-nitrofurfural can be converted to this compound through established methods, such as conversion to an oxime followed by dehydration, though specific high-yield protocols for this final step are proprietary or less commonly published.
Biological Activity and Mechanism of Action
While no specific mechanism of action is defined for this compound itself, its activity is understood through the broader class of 5-nitrofuran compounds.[5] These molecules are prodrugs that require intracellular bioreductive activation to exert their cytotoxic effects.[8][9]
The primary mechanism involves the enzymatic reduction of the 5-nitro group by Type I nitroreductases (NTRs), which are present in susceptible bacteria and protozoa but are less efficient in mammalian cells, providing a degree of selectivity.[8][10]
-
Enzymatic Reduction: The 5-nitro group (R-NO₂) undergoes a two-electron reduction catalyzed by an oxygen-insensitive Type I NTR, forming a nitroso intermediate (R-NO).[10]
-
Second Reduction: The nitroso intermediate is further reduced to a highly reactive hydroxylamine species (R-NHOH).[10]
-
Generation of Radicals: Under aerobic conditions, the initial reduction can also proceed via a one-electron transfer, forming a nitro radical anion (R-NO₂⁻). This radical can react with molecular oxygen to generate superoxide radicals (O₂⁻), initiating a futile cycle of reduction and re-oxidation that leads to significant oxidative stress.[11]
-
Cellular Damage: The highly reactive hydroxylamine and radical species are electrophilic and cause widespread damage to cellular macromolecules. They can inhibit DNA and RNA synthesis, disrupt protein function, and interfere with metabolic pathways, ultimately leading to cell death.[5][12]
In bacteria like E. coli, this activation is primarily carried out by the nitroreductases NfsA and NfsB.[8] In trypanosomal parasites, a specific Type I NTR is essential for the activity of nitrofuran-based drugs like nifurtimox.[10]
Derivatives of the 5-nitrofuran scaffold exhibit a broad range of antimicrobial activities.
-
Antibacterial: Active against a variety of bacteria; however, resistance can develop through mutations in nitroreductase enzymes.[8][13]
-
Antiparasitic: Show potent activity against protozoan parasites such as Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness).[10][14]
-
Antifungal: Some derivatives have demonstrated activity against fungal pathogens like Candida albicans.[15]
Quantitative Biological Data
While specific IC₅₀ values for this compound are not prominent in the surveyed literature, data from closely related 5-nitro-heterocycles demonstrate the potent biological activity of this chemical class.
| Compound Class / Example | Target Organism | IC₅₀ Value (μM) | Reference |
| Potent 5-Nitrofuran Agents (6 compounds) | Trypanosoma brucei (BSF) | < 0.3 | [10] |
| 5-Nitrofuryl Thiosemicarbazone Derivative | Trypanosoma cruzi (epimastigote) | ~1.5-1.7x more active than Nifurtimox | [14] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | 1.47 | [16] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | 1.47 | [16] |
| Metronidazole (Reference Drug) | Entamoeba histolytica | ~4.0 | [16] |
Protocols for Biological Evaluation
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against protozoan parasites and for assessing its toxicity against mammalian cells.[10]
Procedure:
-
Parasite Growth Inhibition:
-
Dispense parasite cultures (e.g., bloodstream form T. brucei) into 96-well microtiter plates at a density of 2 x 10⁴ cells/well.
-
Add the test compound (this compound or its derivatives) in a series of dilutions to the wells. Include a no-drug control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 μL of alamarBlue reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).
-
-
Mammalian Cell Cytotoxicity:
-
Seed a mammalian cell line (e.g., Vero cells) into 96-well plates at 2,000 cells/well.
-
Allow cells to attach, then add the test compound in the same dilution series.
-
Incubate for 6 days at 37°C in a 5% CO₂ atmosphere.
-
Add alamarBlue reagent and incubate for 8 hours.
-
Measure fluorescence as described above.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the no-drug control.
-
Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This analytical workflow is used for the sensitive detection and quantification of nitrofuran metabolites in biological matrices, such as animal tissue.[17]
Procedure:
-
Sample Preparation:
-
Homogenize 1g of tissue in an aqueous buffer.
-
Add an internal standard.
-
-
Hydrolysis and Derivatization:
-
Acidify the homogenate with HCl to hydrolyze protein-bound metabolites.
-
Add 2-nitrobenzaldehyde (2-NBA) to derivatize the released side chains of the metabolites.
-
Incubate the mixture at 37°C overnight.
-
-
Solid-Phase Extraction (SPE):
-
Adjust the pH of the sample to 7.5.
-
Load the sample onto a conditioned polystyrene SPE cartridge.
-
Wash the cartridge with water and then a methanol-water solution to remove interferences.
-
Elute the derivatized metabolites with ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Perform chromatographic separation on a C18 column.
-
Detect and quantify the analytes using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). Monitor one precursor ion and at least two product ions for each analyte for unambiguous identification.[17]
-
References
- 1. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 59-82-5 [chemicalbook.com]
- 5. Buy this compound | 59-82-5 [smolecule.com]
- 6. ijabbr.com [ijabbr.com]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating 5-Nitrofurans as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-2-furonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of 5-Nitro-2-furonitrile, a heterocyclic organic compound of interest in medicinal chemistry.
Core Molecular Data
This compound is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 2-position of the furan ring. These functional groups are key to its chemical reactivity and biological activity.
| Identifier | Value |
| Molecular Formula | C₅H₂N₂O₃ |
| Molecular Weight | 138.08 g/mol |
| IUPAC Name | 5-nitrofuran-2-carbonitrile |
| CAS Number | 59-82-5 |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, the general synthetic pathway originates from 5-nitrofurfural. A common method involves the conversion of the aldehyde group of 5-nitrofurfural into a nitrile. One possible route is through the formation of an oxime from 5-nitrofurfural, followed by dehydration to yield the nitrile.
Another described method for the preparation of 2-cyano-5-nitrofuran is from 5-nitrofurfural diacetate utilizing the Schmidt reaction.[1] The synthesis of the precursor, 5-nitrofurfural, is itself a multi-step process that begins with the nitration of furfural, which requires protection of the aldehyde group, typically as a diacetate, prior to nitration.[1]
Analytical Methodologies
Standard analytical techniques can be employed for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of nitrofuran derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be used for separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Mechanism of Antimicrobial Action
The biological activity of this compound, like other nitrofurans, is attributed to the reductive activation of its nitro group. This process is crucial for its antimicrobial effects.
Nitrofurans are prodrugs that are activated within microbial cells by nitroreductase enzymes.[2] These enzymes, which are flavoproteins, catalyze the reduction of the nitro group in a multi-step process. This reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[2]
These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with various macromolecules. Their targets include ribosomal proteins, leading to the inhibition of protein synthesis, and bacterial DNA, causing strand breakage and other lesions.[2] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
Below is a diagram illustrating the general activation pathway of 5-nitrofuran compounds.
Caption: General workflow for the antimicrobial activation of 5-nitrofurans.
References
5-Nitro-2-furonitrile: A Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 5-Nitro-2-furonitrile, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of relevant workflows and biological mechanisms.
Core Physicochemical Data
This compound is a pale yellow to yellow crystalline powder.[1] Key quantitative data regarding its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂N₂O₃ | [1][2] |
| Molecular Weight | 138.08 g/mol | [1][2] |
| Melting Point | 61-64 °C | [1][3] |
| 58.0-67.0 °C | ||
| 63-64 °C | [4][5][6] | |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [5][6] |
| Boiling Point (Predicted) | 234.7 ± 25.0 °C at 760 mmHg | [4][5][6] |
Solubility Profile
-
Organic Solvents : The compound generally exhibits good solubility in organic solvents.[1] This is attributed to the presence of both the nitro and nitrile functional groups, which can participate in various intermolecular interactions with organic solvent molecules.[1]
-
Polar Solvents : In polar solvents, this compound shows moderate to good solubility.[1] The polar nature of the nitro and nitrile groups enhances its ability to dissolve in these solvents.[1]
-
Aqueous Solvents : Solubility in water is limited.[1] While the polar functional groups contribute to some degree of water solubility, the overall hydrophobic character of the furan ring restricts extensive dissolution in aqueous media.[1]
Experimental Protocols
The following sections detail standardized methodologies for the determination of melting point and solubility for compounds such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The capillary method is a common and reliable technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to approximately 15-20°C below the expected melting point (e.g., around 45°C for this compound).
-
-
Measurement:
-
Begin heating the sample. For a preliminary, rapid determination, a faster heating rate can be used.
-
For an accurate measurement, slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
Solubility Determination (Qualitative)
This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and provide information about molecular size and polarity.
Apparatus and Reagents:
-
Small test tubes and rack
-
Spatula and weighing balance
-
Vortex mixer (optional)
-
Solvents: Water (deionized), Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Concentrated H₂SO₄.
Procedure:
-
Initial Solvent Tests:
-
In separate test tubes, add approximately 20-30 mg of this compound.
-
To the first tube, add 1 mL of water in portions. Shake or vortex vigorously after each addition. Observe and record if the compound is soluble, partially soluble, or insoluble.
-
To a second tube, add 1 mL of diethyl ether in portions, shaking after each addition. Record the solubility.
-
-
Acid-Base Reactivity Tests (if water-insoluble):
-
5% NaOH: To a fresh sample, add 1 mL of 5% NaOH solution. Solubility in this basic solution suggests the presence of an acidic functional group.
-
5% NaHCO₃: To a fresh sample, add 1 mL of 5% NaHCO₃ solution. Solubility in this weak base indicates a strongly acidic functional group.
-
5% HCl: To a fresh sample, add 1 mL of 5% HCl solution. Solubility in this acidic solution suggests the presence of a basic functional group (e.g., an amine).
-
-
Sulfuric Acid Test:
-
If the compound is insoluble in all the above, carefully add it to a test tube containing 1 mL of cold, concentrated sulfuric acid.
-
Solubility in concentrated H₂SO₄, often accompanied by a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be easily sulfonated.
-
Biological Context: Mechanism of Action of Nitrofurans
While a specific signaling pathway for this compound itself is not extensively documented, its chemical class, the nitrofurans, possesses a well-characterized mechanism of antibacterial action. This is highly relevant for its derivatives used in drug development. Nitrofurans act as prodrugs that are activated within bacterial cells.
The antibacterial action involves the following key steps:
-
Uptake: The nitrofuran compound enters the bacterial cell.
-
Reduction: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This reduction is more rapid in bacterial cells than in mammalian cells, contributing to selective toxicity.
-
Generation of Reactive Intermediates: This enzymatic reduction generates a series of highly reactive electrophilic intermediates.
-
Multitarget Damage: These reactive intermediates are non-specific and damage multiple targets within the bacterial cell, including:
-
DNA and RNA: Causing damage and inhibiting replication and protein synthesis.
-
Ribosomal Proteins: Disrupting protein synthesis.
-
Metabolic Enzymes: Interfering with crucial cellular processes like pyruvate metabolism.
-
This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to this class of antibiotics.
References
- 1. Buy this compound | 59-82-5 [smolecule.com]
- 2. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cas 59-82-5,this compound | lookchem [lookchem.com]
- 5. This compound | 59-82-5 [amp.chemicalbook.com]
- 6. This compound CAS#: 59-82-5 [m.chemicalbook.com]
An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 5-Nitro-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-2-furonitrile, a key intermediate in pharmaceutical synthesis. This document outlines the structural information derived from ¹H and ¹³C NMR spectroscopy, offers detailed experimental protocols for acquiring such data, and presents the predicted spectral data in a clear, tabular format.
Introduction
This compound (C₅H₂N₂O₃) is a heterocyclic compound featuring a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. This substitution pattern results in a highly electron-deficient aromatic system, which significantly influences its chemical reactivity and spectroscopic properties. Understanding the precise molecular structure is paramount for its application in drug development and materials science. NMR spectroscopy serves as a primary tool for the unambiguous structural elucidation of such organic molecules.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this compound, the following spectral data has been generated using a validated NMR prediction algorithm. This data provides a strong basis for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the furan ring. The electron-withdrawing nature of both the nitro and nitrile groups will cause these protons to be significantly deshielded, appearing in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.58 | d | 4.0 | H-3 |
| 7.42 | d | 4.0 | H-4 |
Disclaimer: This is predicted data and may differ from experimental values.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C-5 |
| 148.9 | C-2 |
| 123.1 | C-4 |
| 115.8 | C-3 |
| 112.9 | CN |
Disclaimer: This is predicted data and may differ from experimental values.
Structural Interpretation and Correlation
The predicted NMR data allows for a detailed assignment of the protons and carbons within the this compound molecule. The following diagram illustrates the molecular structure and the correlation between the atoms and their predicted NMR signals.
Caption: Molecular structure of this compound with predicted NMR correlations.
Experimental Protocols
To obtain high-quality experimental NMR data for this compound, the following methodologies are recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
NMR Data Acquisition
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A typical workflow for NMR data acquisition and analysis.
¹H NMR Parameters (Typical):
-
Pulse Program: Standard one-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-10 ppm
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-200 ppm
Conclusion
This guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data. The provided tables and diagrams serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development for the identification and structural verification of this important compound. It is recommended to confirm these predictions with experimentally acquired data following the outlined protocols.
FT-IR analysis of 5-Nitro-2-furonitrile functional groups
An In-depth Technical Guide to the FT-IR Analysis of 5-Nitro-2-furonitrile
Introduction
This compound is an organic compound featuring a furan ring substituted with a nitro group and a nitrile group. As a derivative of the furan class, which is significant in medicinal chemistry and industrial applications, its structural characterization is crucial for research, development, and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the FT-IR analysis of this compound, focusing on the vibrational frequencies of its key functional groups, experimental protocols, and data interpretation.
Core Functional Groups and Their Vibrational Frequencies
The structure of this compound (C₅H₂N₂O₃) contains three primary functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: the nitro group (-NO₂), the furan ring, and the nitrile group (-C≡N).
Nitro Group (-NO₂) Vibrations
Aromatic nitro compounds exhibit two distinct and strong stretching vibrations.[1][2]
-
Asymmetric N-O Stretch: This vibration typically appears as a strong band in the 1550-1475 cm⁻¹ region.[1][2] For nitro groups attached to a benzene ring, this peak is often found between 1550 and 1500 cm⁻¹.[3]
-
Symmetric N-O Stretch: A second strong band corresponding to the symmetric stretch is found at a lower frequency, generally between 1360-1290 cm⁻¹.[1][2]
-
Scissoring Vibration: A medium intensity peak for the scissoring vibration of the nitro group can also be observed in the 890-835 cm⁻¹ range.[3]
Furan Ring Vibrations
The furan ring, an aromatic heterocycle, has several characteristic vibrational modes.
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[4]
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring results in absorption bands between 1600-1400 cm⁻¹.[4] Specifically, C=C stretching in the furan ring has been noted around 1622 cm⁻¹ and 1512 cm⁻¹.[5][6]
-
C-O-C Stretching: The stretching vibrations of the ether linkage within the furan ring are typically observed in the 1323-1159 cm⁻¹ region.[5]
-
C-H Bending: Out-of-plane bending of the furanic C-H bonds can be detected in the 800-750 cm⁻¹ range.[5]
Nitrile Group (-C≡N) Vibrations
The nitrile group is readily identifiable in an FT-IR spectrum due to its characteristic absorption in a relatively uncongested region.
-
C≡N Stretch: The carbon-nitrogen triple bond stretch gives rise to a sharp, medium-intensity peak. For aromatic nitriles, this band is typically found in the 2240-2220 cm⁻¹ range.[7] Its unique position and sharp appearance make it a reliable indicator for the presence of a nitrile functional group.[7][8]
Data Presentation: Summary of Vibrational Frequencies
The expected FT-IR absorption bands for this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3100-3000 | Furan Ring | C-H Stretch | Medium to Weak |
| 2240-2220 | Nitrile | C≡N Stretch | Medium, Sharp |
| 1600-1400 | Furan Ring | C=C Stretch (in-ring) | Medium to Strong |
| 1550-1475 | Nitro | N-O Asymmetric Stretch | Strong |
| 1360-1290 | Nitro | N-O Symmetric Stretch | Strong |
| 1323-1159 | Furan Ring | C-O-C Stretch | Medium |
| 890-835 | Nitro | Scissoring Bend | Medium |
| 800-750 | Furan Ring | C-H Out-of-Plane Bend | Medium to Strong |
Experimental Protocols
Accurate FT-IR analysis depends on proper sample preparation. For a solid compound like this compound, several methods can be employed.
Method 1: Potassium Bromide (KBr) Pellet
This is a common technique for preparing solid samples for transmission FT-IR.
-
Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[9] The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[10]
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[9]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9][11]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.[9]
Method 2: Attenuated Total Reflectance (ATR)
ATR is a rapid and popular method that requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal (e.g., zinc selenide or diamond) is clean.[9] Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[12]
-
Applying Pressure: Use the pressure applicator to press the sample firmly against the crystal, ensuring good contact.[9][12]
-
Analysis: Acquire the FT-IR spectrum directly from the sample in contact with the crystal.[9]
Visualization of FT-IR Analysis Workflow
The logical flow from sample handling to final data interpretation in an FT-IR analysis is illustrated below.
Caption: Workflow for the FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), a sharp band for the nitrile group, and a series of bands corresponding to the furan ring allows for unambiguous confirmation of its molecular structure. By following standardized experimental protocols for sample preparation, researchers can obtain high-quality spectra, enabling reliable identification and characterization critical for drug development and chemical research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Unraveling the Molecular Fragmentation of 5-Nitro-2-furonitrile: A Mass Spectrometry Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Nitro-2-furonitrile (C₅H₂N₂O₃), a crucial aspect for its unambiguous identification in complex matrices. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, and provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Electron Ionization Mass Spectrometry Fragmentation Pattern
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 138, consistent with its molecular weight.[1] The fragmentation is primarily dictated by the presence of the nitro group and the furan ring structure, leading to the formation of several diagnostic ions.
The most prominent fragmentation pathways include the loss of the nitro group (NO₂) and subsequent ring cleavage. The base peak in the mass spectrum is observed at m/z 64.
Key Fragmentation Pathways
The fragmentation of this compound can be rationalized through the following key steps:
-
Formation of the Molecular Ion: The initial event is the ionization of the molecule by electron impact, resulting in the formation of the molecular ion ([C₅H₂N₂O₃]⁺˙) at m/z 138.
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical, leading to the formation of an ion at m/z 108.
-
Loss of the Nitro Group (NO₂): Cleavage of the C-N bond results in the loss of a nitro radical, generating a furonitrile cation at m/z 92.
-
Ring Cleavage and Rearrangement: The furan ring can undergo complex fragmentation, leading to the formation of smaller, stable ions. The ion at m/z 64, the base peak, is a key indicator of this process. Further fragmentation can lead to the ion at m/z 54.
Quantitative Fragmentation Data
The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is essential for the confident identification of the compound. The data is sourced from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 138 | 65 | [C₅H₂N₂O₃]⁺˙ (Molecular Ion) |
| 108 | 20 | [C₅H₂NO₂]⁺ |
| 92 | 30 | [C₅H₂NO]⁺ |
| 64 | 100 | [C₃H₂N]⁺ (Tentative) |
| 54 | 55 | [C₃H₂O]⁺ (Tentative) |
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
References
An In-depth Technical Guide on the Crystal Structure of 5-Nitro-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5-Nitro-2-furonitrile, a key nitrofurantoin intermediate. The document details its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination. Furthermore, it elucidates the biological activation pathway of the broader class of 5-nitrofurans, offering insights into their mechanism of action.
Molecular Structure and Crystallographic Data
While a specific, publicly available single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound remains elusive in readily accessible literature, crystallographic analysis has indicated that the molecule adopts a planar conformation in the solid state[1]. This planarity is a critical feature, influencing the packing of the molecules within the crystal lattice and potentially affecting its physicochemical properties and biological activity.
The molecule consists of a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position.[1] The strong electron-withdrawing nature of these substituents significantly influences the electronic distribution within the furan ring.
Table 1: Physicochemical and Computed Crystallographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂N₂O₃ | [2][3] |
| Molecular Weight | 138.08 g/mol | [2] |
| Melting Point | 61-64 °C | [3] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Computed Density | 1.46 ± 0.1 g/cm³ | [1][4] |
Note: The crystallographic data in this table is based on computational predictions and general observations, pending the availability of a definitive single-crystal X-ray diffraction study.
Experimental Protocols
Synthesis of this compound
General Synthetic Workflow:
Figure 1: A generalized experimental workflow for the synthesis of this compound.
Methodology:
-
Nitration: The precursor, such as 2-furonitrile, is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid, under controlled temperature conditions.
-
Quenching and Extraction: The reaction mixture is carefully quenched, often with ice water, to precipitate the crude product. The solid is then collected by filtration and may be further purified by extraction with an appropriate organic solvent.
-
Purification: The crude this compound is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield a crystalline solid.
-
Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Crystal Structure Determination
The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Biological Signaling Pathway: Activation of 5-Nitrofurans
5-Nitrofurans, including compounds structurally related to this compound, are prodrugs that require intracellular activation to exert their antibacterial effects.[6][7][8][9] This activation is a key step in their mechanism of action.
References
- 1. Buy this compound | 59-82-5 [smolecule.com]
- 2. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of 5-Nitro-2-furonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitro-2-furonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these derivatives, presenting a comprehensive overview of their antimicrobial and anticancer properties. This document provides summarized quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to facilitate further research and development in this promising area.
Antimicrobial Activity
This compound derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is primarily believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules such as DNA, RNA, and proteins.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2h | 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus | < 0.5 | |
| 2e | 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole | Mycobacterium tuberculosis | 3.1 | |
| 9a | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Candida albicans | - | |
| 9c | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Bacillus subtilis | - | |
| 9d | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Staphylococcus aureus | - |
Note: Specific MIC values for compounds 9a, 9c, and 9d were not provided in the source material, but they were reported to be effective at concentrations of 100µg, 50µg, and 5µg per disc in disc diffusion assays.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
Positive control (standard antibiotic) and negative control (vehicle).
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the 96-well plates. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth with inoculum and the solvent used to dissolve the compounds). A sterility control well (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Anticancer Activity
Recent studies have highlighted the potent anticancer activity of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the modulation of key signaling pathways.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | - | |
| 14b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - | |
| 2b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - | |
| 12b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - |
Note: Specific IC50 values for the compounds from reference were presented graphically in the source material. Compound 14b was noted as the most potent. The study was conducted at concentrations ranging from 0.62 to 40 µM.
Experimental Protocols
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Assay
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines.
-
6-well plates.
-
Test compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways in Anticancer Activity
While the precise signaling pathways modulated by this compound derivatives are still under active investigation, evidence suggests the involvement of pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway. The induction of apoptosis is a common endpoint, often involving the activation of caspases and changes in mitochondrial membrane potential.
Hypothesized Apoptotic Signaling Pathway
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a resource for researchers to design and conduct further investigations into this promising class of therapeutic agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full clinical potential.
Methodological & Application
Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 5-Nitro-2-furonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 5-Nitro-2-furonitrile derivatives and protocols for evaluating their antibacterial activity. The following sections detail the synthetic methodologies, quantitative antibacterial data, and standardized experimental procedures.
Introduction
The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1] Nitrofurans are a class of synthetic antibiotics that have been in clinical use for decades and continue to show efficacy due to their unique mechanism of action.[2] This involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1] The development of new this compound derivatives is a promising strategy to combat antibiotic resistance by potentially offering novel mechanisms of action, improved efficacy, and altered selectivity.[1][2]
This document outlines the synthesis of three distinct classes of this compound derivatives: 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, 5-nitro-2-furfurylidene derivatives, and compounds derived from late-stage functionalization of 5-nitrofurans. Detailed protocols for their synthesis and subsequent antibacterial screening are provided to facilitate further research and development in this area.
Data Presentation: Antibacterial Activity
The antibacterial activity of the synthesized this compound derivatives was evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined using standard methods.
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole Derivatives against ESKAPE Pathogens
| Compound | R Group | S. aureus (MIC, µg/mL) | E. faecium (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. cloacae (MIC, µg/mL) |
| 2a | 4-Methylpiperazin-1-yl | 16 | 32 | >64 | >64 | >64 | 32 |
| 2b | 4-Hydroxypiperidin-1-yl | 8 | 16 | 64 | >64 | >64 | 16 |
| 2c | Morpholin-4-yl | 16 | 32 | >64 | >64 | >64 | 32 |
| 2h | Azetidin-3-yl | 0.5 | 4 | 32 | 64 | >64 | 8 |
| Ciprofloxacin | - | 1 | 2 | 0.5 | 1 | 0.5 | 0.25 |
| Nitrofurantoin | - | 4 | 8 | 16 | 32 | >64 | 16 |
Data synthesized from multiple sources.[2][3][4]
Table 2: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives
| Compound | R1 | R2 | B. subtilis (Inhibition Zone, mm) | S. aureus (Inhibition Zone, mm) | E. coli (Inhibition Zone, mm) | P. aeruginosa (Inhibition Zone, mm) |
| 9a | CH3 | H | 18 | 16 | 14 | 0 |
| 9c | CH3 | 6-F | 20 | 18 | 16 | 0 |
| 9d | CH3 | 5,6-F2 | 22 | 20 | 18 | 0 |
| 9g | CH3 | 6-OCH3 | 19 | 17 | 15 | 0 |
| Nitrofurantoin | - | - | 25 | 22 | 20 | 0 |
Data represents the diameter of the inhibition zone at a concentration of 100 µ g/disc .[5]
Table 3: Minimum Inhibitory Concentrations (MIC) of Late-Stage Functionalized Furazolidone (FZD) Derivatives
| Compound | Modification at N-α position | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| FZD | - | 3.125 | 6.25 | >50 |
| 1 | -OH | 1.5625 | 3.125 | >50 |
| 2 | -OCH3 | 12.5 | 25 | >50 |
| 3 | -N3 | 3.125 | 6.25 | >50 |
| 6 | -CH3 | 6.25 | 12.5 | >50 |
Data sourced from literature.[6][7]
Experimental Protocols
Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles
This protocol describes a two-step synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles. The first step involves the formation of an amidoxime from a nitrile, which is then acylated and cyclized in a one-pot reaction to yield the target oxadiazole.
Step 1: Synthesis of Amidoximes
-
To a solution of the starting nitrile (1.0 eq) in methanol, add a 50% aqueous solution of hydroxylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude amidoxime can be used in the next step without further purification.
Step 2: Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles
-
Dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution and stir for 1 hour at 0 °C.
-
Add the amidoxime from Step 1 (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.
-
After cooling to room temperature, add a 3 M solution of HCl in dioxane.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.
Late-Stage Functionalization of 5-Nitrofuran Derivatives
This protocol exemplifies the late-stage C-H functionalization at the N-α position of Furazolidone (FZD) using a copper-catalyzed oxidation.
-
To a solution of Furazolidone (FZD) (1.0 eq) in acetonitrile (CH3CN), add copper(I) acetate (CuOAc) (0.1 eq), a suitable ligand (e.g., a bipyridine derivative, 0.1 eq), and N-fluorobenzenesulfonimide (NFSI) (1.2 eq).
-
Add water (H₂O) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the hemiaminal product by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-α hydroxylated FZD derivative.[6][7]
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9]
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
-
Antibacterial Susceptibility Testing: Agar Disk Diffusion Method
This method is used for preliminary screening of the antibacterial activity of the synthesized compounds.[12][13]
-
Preparation of Bacterial Lawn:
-
Application of Disks:
-
Sterilize paper disks and impregnate them with a known concentration of the test compound.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[12]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]
-
Visualizations
Caption: Experimental workflow for synthesis and antibacterial evaluation.
Caption: General mechanism of action for nitrofuran antibiotics.
References
- 1. iu.flintbox.com [iu.flintbox.com]
- 2. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. researchgate.net [researchgate.net]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitro-2-furonitrile: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furonitrile is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a nitro group and a nitrile moiety on a furan ring, imparts distinct reactivity and biological activity to its derivatives.[1] The nitro group is crucial for the antimicrobial and antiparasitic properties of many resulting compounds, often acting as a bioactivatable "warhead". This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this compound, intended for researchers and professionals in drug discovery and development.
Chemical Properties and Reactivity
This compound is a pale yellow to yellow crystalline powder with the chemical formula C₅H₂N₂O₃ and a molecular weight of 138.07 g/mol .[1] The electron-withdrawing nature of the nitro group makes the furan ring susceptible to nucleophilic attack and activates the nitrile group for various chemical transformations. This reactivity allows for the construction of diverse heterocyclic systems, including 1,2,4-oxadiazoles and other nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in drug discovery programs.
Antimicrobial Activity
The 5-nitrofuran core is a well-established pharmacophore in antibacterial agents.[2] Compounds derived from this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including challenging pathogens. The mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases to generate reactive cytotoxic species. These reactive intermediates can damage multiple cellular targets, including DNA, RNA, and proteins, leading to bacterial cell death.[3][4]
Antiparasitic Activity
Derivatives of 5-nitrofurans have shown significant efficacy against various parasites, including Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[5] Similar to their antibacterial mechanism, the antiparasitic activity relies on the reductive activation of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic metabolites that disrupt essential cellular processes in the parasite.[5]
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives synthesized from 5-nitrofuran precursors, highlighting their potential in different therapeutic areas.
Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) | S. aureus | < 0.0976 | [2] |
| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) | S. aureus | 0.78 | [2] |
| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) | M. tuberculosis | 6.25 | [2] |
| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (log-phase) | 0.22 µM | [6] |
| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (starved) | 13.9 µM | [6] |
Table 2: Antiparasitic Activity of 5-Nitrofuran Derivatives
| Compound | Target Organism | IC₅₀ (nM) | Reference |
| 5-Nitro-2-furaldehyde derivative with adamantane moiety | T. brucei | 75 | |
| Various 5-nitrofuran derivatives | T. brucei (bloodstream form) | ~200 | [5] |
Experimental Protocols
General Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles
This protocol describes a general two-step synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles starting from this compound.
Step 1: Synthesis of 5-Nitro-2-furamidoxime
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of this compound.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitro-2-furamidoxime, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole
-
Materials: 5-Nitro-2-furamidoxime (from Step 1), appropriate acyl chloride or carboxylic acid, coupling agent (e.g., EDC, HATU), base (e.g., DIPEA), solvent (e.g., DMF, DCM).
-
Procedure (using an acyl chloride):
-
Dissolve 5-nitro-2-furamidoxime (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude O-acyl amidoxime intermediate is then cyclized by heating in a high-boiling point solvent like toluene or xylene, or by using microwave irradiation, to yield the 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.
-
Purify the final product by column chromatography on silica gel.
-
Mechanism of Action and Signaling Pathways
The biological activity of 5-nitrofuran derivatives is primarily dependent on the reductive activation of the 5-nitro group. This process is a key determinant of their selective toxicity towards susceptible microorganisms and parasites.
Reductive Activation Pathway
The following diagram illustrates the general pathway of nitrofuran activation and its downstream cellular effects.
Caption: Reductive activation of 5-nitrofurans and their cellular targets.
The activation is initiated by microbial or parasitic nitroreductases, which are flavin-dependent enzymes.[3] These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of highly reactive and unstable intermediates, such as nitroso and hydroxylamino derivatives.[3] These electrophilic species can then covalently bind to and damage a variety of critical cellular macromolecules.
The multi-targeted nature of these reactive metabolites is a key advantage, as it reduces the likelihood of the development of resistance through a single-point mutation.[4]
Experimental Workflows
The following diagram outlines a typical workflow for the discovery and initial evaluation of new drug candidates derived from this compound.
Caption: Workflow for drug discovery using this compound.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a rich diversity of heterocyclic compounds with potent biological activities. Its utility in the synthesis of novel antimicrobial and antiparasitic agents is well-documented, driven by the unique properties of the 5-nitrofuran core. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this versatile building block in the development of new and effective therapeutic agents to combat infectious diseases. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the discovery of next-generation drugs.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Nitro-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing 5-Nitro-2-furonitrile as a key starting material. The methodologies outlined are based on established synthetic transformations of nitriles, offering a versatile platform for the generation of novel molecular entities for drug discovery and development. The inherent biological activity associated with the 5-nitrofuran pharmacophore makes these synthesized heterocycles promising candidates for antimicrobial and antitumor research.[1][2][3][4]
Introduction
This compound is a versatile chemical intermediate characterized by a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. The electron-withdrawing nature of the nitro group activates the nitrile group for nucleophilic attack, making it an excellent precursor for the synthesis of a variety of heterocyclic systems. This document details the synthesis of tetrazoles, 1,2,4-oxadiazoles, 1,3,5-triazines, and pyrimidines from this compound, and summarizes their potential biological activities.
Synthetic Pathways Overview
The following diagram illustrates the synthetic pathways described in these application notes, starting from this compound to yield various heterocyclic cores.
Caption: Synthetic routes from this compound to various heterocycles.
Experimental Protocols
A general workflow for the synthesis and characterization of the target heterocycles is depicted below.
Caption: General experimental workflow for synthesis and characterization.
Protocol 1: Synthesis of 5-(5-Nitrofuran-2-yl)-1H-tetrazole
This protocol describes the [3+2] cycloaddition of the nitrile group in this compound with sodium azide to form the corresponding tetrazole. This method is based on established procedures for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles.[5][6]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Silica sulfuric acid or Zinc chloride (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and a catalytic amount of silica sulfuric acid (0.1 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain 5-(5-Nitrofuran-2-yl)-1H-tetrazole.
Expected Yield: 72-95% (based on general procedures for tetrazole synthesis from nitriles).[6]
Protocol 2: Synthesis of 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazoles
This two-step protocol involves the conversion of this compound to the corresponding amidoxime, followed by cyclization with an acylating agent to yield the 1,2,4-oxadiazole. This is a widely used method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[7][8][9]
Step 1: Synthesis of 5-Nitro-2-furanamidoxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of the nitrile.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 5-Nitro-2-furanamidoxime.
Step 2: Synthesis of 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazole
Materials:
-
5-Nitro-2-furanamidoxime (from Step 1)
-
Substituted acyl chloride or anhydride (1.1 eq)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend 5-Nitro-2-furanamidoxime (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazole.
Protocol 3: Synthesis of 2,4-Diamino-6-(5-nitrofuran-2-yl)-1,3,5-triazine
This protocol describes a green chemistry approach for the synthesis of a substituted 1,3,5-triazine via the reaction of this compound with dicyandiamide under microwave irradiation.[10][11]
Materials:
-
This compound
-
Dicyandiamide
-
Potassium hydroxide (KOH)
-
1-Pentanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), dicyandiamide (1.2 eq), and a catalytic amount of powdered potassium hydroxide.
-
Add a minimal amount of a high-boiling solvent like 1-pentanol or DMF to ensure efficient heat transfer.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water and then with a small amount of cold ethanol.
-
Dry the product to obtain 2,4-Diamino-6-(5-nitrofuran-2-yl)-1,3,5-triazine.
Protocol 4: Synthesis of 2-Substituted-4-amino-6-(5-nitrofuran-2-yl)pyrimidine-5-carbonitrile
Materials:
-
This compound
-
Urea or Thiourea
-
A suitable active methylene compound (e.g., malononitrile)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 eq), urea or thiourea (1.2 eq), and the active methylene compound (1.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
Data Presentation
| Heterocyclic Core | Starting Material | Key Reagents | General Yield (%) | Potential Biological Activity |
| Tetrazole | This compound | Sodium azide, Catalyst | 72-95[6] | Antimicrobial, Anticancer |
| 1,2,4-Oxadiazole | This compound | Hydroxylamine, Acylating agent | Moderate to Good | Antimicrobial, Anti-inflammatory |
| 1,3,5-Triazine | This compound | Dicyandiamide, KOH | Good to Excellent[10] | Anticancer, Antimicrobial[13] |
| Pyrimidine | This compound | Urea/Thiourea, Active methylene compound | Moderate | Antimicrobial, Anticancer[3][12] |
Biological Activity of Nitrofuryl-Substituted Heterocycles
Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, primarily attributed to the presence of the nitro group. The synthesized heterocycles are expected to exhibit antimicrobial and antitumor properties.
| Compound Class | Test Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 5-Nitrofuran derivatives | E. coli, S. aureus | MIC values reported for similar compounds | [3] |
| Thiazolidinone derivatives with 5-nitrofuran | MCF-7, MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.85 µM (for a lead compound) | [2] |
| Various Nitrogen Heterocycles | HCT-116, PC3, HL60, SNB19 (Cancer cell lines) | IC₅₀ values ranging from µM to nM | [14] |
| 2,4-diamino-1,3,5-triazine derivatives | Melanoma MALME-3 M | GI₅₀ = 3.3 x 10⁻⁸ M | [13] |
| 3,5-Diaryl-1,2,4-oxadiazole derivatives | E. coli | MIC = 60 µM (for a nitrated derivative) | [9] |
| Thioureides | S. aureus | MIC = 32 µg/mL | [15] |
Disclaimer: The biological activities listed are based on published data for structurally related compounds and are provided for informational purposes. The newly synthesized compounds must be experimentally evaluated to determine their specific biological profiles.
Safety Precautions
This compound and many of the reagents used in these protocols are hazardous. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety and disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapeutic nitroheterocycles. 2. 2-(5-nitro-2-furyl)pyrimidines with basic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Nitro-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the multi-step synthesis of 5-Nitro-2-furonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-furaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights of reactants and products, and typical reaction yields.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Nitration of 2-Furaldehyde Diacetate | 2-Furaldehyde Diacetate | 5-Nitro-2-furaldehyde diacetate | 198.17 | 75-85 |
| 2 | Hydrolysis of 5-Nitro-2-furaldehyde diacetate | 5-Nitro-2-furaldehyde diacetate | 5-Nitro-2-furaldehyde | 243.16 | ~75 |
| 3 | One-Pot Conversion of 5-Nitro-2-furaldehyde to this compound | 5-Nitro-2-furaldehyde | This compound | 141.08 | >90 |
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-furaldehyde diacetate
This procedure details the nitration of 2-furaldehyde diacetate to yield 5-nitro-2-furaldehyde diacetate.
Materials:
-
2-Furaldehyde diacetate
-
Acetic anhydride
-
Fuming nitric acid (d=1.5 g/mL)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (40%)
-
Pyridine
-
Ice
-
Dilute acetic acid
-
Ethanol
Procedure:
-
Prepare a nitrating mixture by adding 43.7 g of fuming nitric acid to 143 g of acetic anhydride at 0 °C.
-
Separately, dissolve 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.
-
Slowly add the 2-furaldehyde diacetate solution to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5 °C.[1]
-
Stir the reaction mixture for 3 hours at a temperature below -5 °C.
-
Pour the reaction mixture onto crushed ice.
-
With continuous stirring, add 40% sodium hydroxide solution until the separation of an oil is complete.
-
Separate the aqueous layer. To the remaining oil, cautiously add an equal volume of pyridine in small portions to facilitate the recyclization of the ring-opened intermediate.
-
Gently warm the mixture for a short period, then dilute with 2-3 volumes of ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with dilute acetic acid, followed by water, until it is free of pyridine.
-
Recrystallize the crude product from ethanol to obtain 5-nitro-2-furaldehyde diacetate. A typical yield is around 40%.[1] An alternative method reports yields of up to 82%.[2]
Step 2: Hydrolysis of 5-Nitro-2-furaldehyde diacetate to 5-Nitro-2-furaldehyde
This protocol describes the hydrolysis of the diacetate intermediate to the corresponding aldehyde.
Materials:
-
5-Nitro-2-furaldehyde diacetate
-
Sulfuric acid (30% solution)
-
Ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Heat a mixture of 5-nitro-2-furaldehyde diacetate in 30% sulfuric acid at a high temperature.[3]
-
Extract the hydrolysate with ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the ether by distillation to yield 5-nitro-2-furaldehyde. This step typically yields about 75% of the product.[3]
Step 3: One-Pot Synthesis of this compound from 5-Nitro-2-furaldehyde
This procedure outlines the direct conversion of 5-nitro-2-furaldehyde to this compound via an in-situ generated aldoxime.
Materials:
-
5-Nitro-2-furaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous ferrous sulfate (or silica gel)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 5-nitro-2-furaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a catalytic amount of anhydrous ferrous sulfate.
-
Add DMF as the solvent and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography.[4]
-
Upon completion of the reaction (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound. This one-pot method generally results in high yields, often exceeding 90%.[4]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the multi-step synthesis of this compound from 2-furaldehyde.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols: 5-Nitro-2-furonitrile as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 5-Nitro-2-furonitrile as a versatile intermediate in the discovery of novel therapeutic agents. Detailed experimental protocols for its synthesis and its conversion into bioactive molecules, along with methods for evaluating their biological activity, are presented.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily owing to the presence of the 5-nitrofuran pharmacophore. This structural motif is responsible for the broad-spectrum antimicrobial and potential anticancer activities observed in a variety of derivative compounds. The electron-withdrawing nature of the nitro group, combined with the nitrile functionality, makes this compound a reactive intermediate for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential.
Derivatives of 5-nitrofurans have been in clinical use for decades, with notable examples including Nitrofurantoin for urinary tract infections and Furazolidone for bacterial and protozoal infections.[1] The mechanism of action of these drugs typically involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of highly reactive cytotoxic intermediates that can damage cellular macromolecules such as DNA and ribosomal proteins.[2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂N₂O₃ | [3] |
| Molecular Weight | 138.08 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline powder | [4] |
| Melting Point | 61-64 °C | [4] |
| CAS Number | 59-82-5 | [5] |
| IUPAC Name | 5-nitrofuran-2-carbonitrile | [3] |
Experimental Protocols: Synthesis
Synthesis of 5-Nitro-2-furaldehyde Diacetate (Precursor)
This compound is commonly synthesized from 5-nitro-2-furaldehyde. However, the direct nitration of 2-furaldehyde is challenging. Therefore, a common precursor, 5-nitro-2-furaldehyde diacetate, is first synthesized.
Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate [6]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid (d=1.5 g/mL) at 0°C.
-
Addition of 2-Furaldehyde Diacetate: Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride. Add this solution dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5°C.
-
Reaction: Stir the mixture for 3 hours at a temperature below -5°C.
-
Work-up: Pour the reaction mixture onto ice. With continuous stirring, add a 40% sodium hydroxide solution until the separation of an oil is complete.
-
Recyclization: Separate the aqueous layer. Cautiously add an equal volume of pyridine to the oil in small portions. This step facilitates the recyclization of the ring-opened intermediate.
-
Isolation and Purification: Warm the mixture for a period, then dilute with 2-3 volumes of ice-water. Filter the resulting precipitate and wash it with dilute acetic acid, followed by water, until it is free of pyridine.
-
Drying and Recrystallization: The crude 5-nitro-2-furaldehyde diacetate can be recrystallized from ethanol to yield a purified product.
-
Expected Yield: Approximately 40%
-
Melting Point (crude): 85°C
-
Melting Point (recrystallized): 92.5°C
-
Synthesis of this compound from 5-Nitro-2-furaldehyde
This protocol describes the conversion of 5-nitro-2-furaldehyde to this compound via an aldoxime intermediate.
Protocol: Synthesis of this compound
This synthesis involves a two-step process: formation of the oxime followed by dehydration.
Step 1: Synthesis of 5-Nitro-2-furaldoxime
-
Reaction Setup: Dissolve 5-nitro-2-furaldehyde in ethanol in a round-bottom flask.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product, 5-nitro-2-furaldoxime, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Dehydration of 5-Nitro-2-furaldoxime to this compound [7]
-
Reaction Setup: In a flask, suspend the 5-nitro-2-furaldoxime obtained from the previous step in a suitable dehydrating agent such as acetic anhydride or thionyl chloride.
-
Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Expected Yield: High yields are generally reported for this dehydration step.
-
Synthesis of a Bioactive Derivative: Furazolidone
This protocol outlines the synthesis of the antibacterial and antiprotozoal drug Furazolidone, starting from a precursor that can be derived from 5-nitro-2-furaldehyde.[8][9]
Protocol: Synthesis of Furazolidone [9]
-
Preparation of 3-Amino-2-oxazolidinone: This intermediate is prepared from β-hydroxyethylhydrazine and dimethyl carbonate in the presence of a base like sodium methoxide.
-
Condensation Reaction: In a reaction vessel, add 3-amino-2-oxazolidinone to water and hydrochloric acid.
-
Addition of 5-Nitro-2-furaldehyde Diacetate: Warm the mixture to approximately 65°C and add 5-nitro-2-furaldehyde diacetate.
-
Heating and Incubation: Increase the temperature to 75-80°C and incubate for 40 minutes. Further, increase the temperature to 84-86°C and incubate for another 30 minutes.
-
Isolation: Cool the reaction mixture to 60°C. The precipitated Furazolidone is then collected by filtration.
-
Expected Yield: Approximately 70-72%
-
Melting Point: 257-259°C
-
Application in Drug Discovery: Synthesis of Nifuroxazide Analogues
This compound can serve as a starting material for the synthesis of various hydrazone derivatives, such as analogues of the intestinal antiseptic Nifuroxazide. The general synthetic approach is outlined below.
General Workflow for Synthesis of Nifuroxazide Analogues
Caption: Synthetic workflow for Nifuroxazide analogues.
Biological Activity and Experimental Protocols
Antibacterial Activity
Derivatives of this compound exhibit significant activity against a broad range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table of Antibacterial Activity of Nitrofuran Derivatives
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Nitrofurantoin | Escherichia coli | 16 - 32 | [10] |
| Nitrofurantoin | Staphylococcus aureus | 8 - 64 | [10] |
| Furazolidone Derivative 1 | Staphylococcus aureus | 1.5625 | [11] |
| Furazolidone Derivative 18 | Escherichia coli | (2-fold > NFT) | [11] |
| Nifuroxazide Analogue 2b | Staphylococcus aureus | - | [12] |
| Nifuroxazide Analogue 2d | Staphylococcus aureus | - | [12] |
| 5-Nitrofuran-isatin hybrid 5 | MRSA | 8 | [2] |
| 5-Nitrofuran-isatin hybrid 6 | MRSA | 1 | [2] |
Note: The specific structures of derivatives 1, 18, 2b, and 2d can be found in the cited references.
Protocol: Broth Microdilution Assay for MIC Determination [13][14]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination.
Anticancer Activity
Recent studies have explored the potential of 5-nitrofuran derivatives as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic effects of these compounds on cancer cell lines.
Table of Anticancer Activity of 5-Nitrofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 5-Nitrofuran-thiazolidinone 14b | MDA-MB-231 (Breast) | 6.61 | [15] |
| 5-Nitrofuran-isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [2][16] |
| Furazolidone | HepaRG (Liver) | >100 | [11] |
| FZD Derivative 1 | HepaRG (Liver) | >100 | [11] |
| FZD Derivative 3 | HepaRG (Liver) | >100 | [11] |
| FZD Derivative 4 | HepaRG (Liver) | >100 | [11] |
| FZD Derivative 5 | HepaRG (Liver) | >100 | [11] |
| FZD Derivative 18 | HepaRG (Liver) | >100 | [11] |
Note: The specific structures of the derivatives can be found in the cited references.
Protocol: MTT Assay for Cytotoxicity [17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways
Antibacterial Mechanism of Action
The antibacterial activity of nitrofuran derivatives is initiated by the reduction of the nitro group by bacterial nitroreductases. This process generates reactive intermediates that can damage multiple cellular targets.
Signaling Pathway for Antibacterial Action of Nitrofurans
Caption: Antibacterial mechanism of nitrofurans.
Anticancer Mechanism of Action: STAT3 Signaling Pathway
Some nifuroxazide derivatives have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis.[18]
STAT3 Signaling Pathway Inhibition
Caption: Inhibition of STAT3 signaling by Nifuroxazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 59-82-5 [smolecule.com]
- 5. This compound | 59-82-5 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102086194B - Synthesis method of furazolidone - Google Patents [patents.google.com]
- 9. CN102086194A - Synthesis method of furazolidone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Screening of 5-Nitro-2-furonitrile Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. 5-nitro-2-furonitrile and its analogs represent a promising class of compounds with potential antibacterial activity. The 5-nitrofuran scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial effects.[1][2][3][4] The mechanism of action of nitrofurans is generally understood to involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[5][6]
These application notes provide a comprehensive guide to the in vitro antibacterial screening of this compound analogs and other closely related 5-nitrofuran derivatives. The protocols detailed herein are standard methods for determining the antibacterial efficacy and potential cytotoxicity of these compounds. While specific quantitative data for a wide range of this compound analogs is not extensively available in publicly accessible literature, the methodologies described are directly applicable. The provided data tables summarize the antibacterial activity of representative 5-nitrofuran derivatives to serve as a reference.
Data Presentation
The antibacterial activity of 5-nitrofuran analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-furfurylidene Derivatives against Various Bacterial Strains
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium |
| 9a | >100 | >100 | >100 | >100 | >100 |
| 9c | 50 | 50 | 100 | >100 | 100 |
| 9d | 5 | 5 | 100 | >100 | 100 |
| Nitrofurantoin (Ref.) | 5 | 50 | 50 | >100 | 50 |
| Data is presented in µ g/disc and is based on the findings from a study on 5-nitro-2-furfurylidene derivatives.[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Enterococcus faecalis |
| 4-butyl derivative | 1.95 | 31.25 | 62.5 |
| Vancomycin (Ref.) | 1.95 | - | - |
| Data is presented in µg/mL and is based on a study of 5-nitrofuran derivatives against nosocomial pathogens.[4] |
Table 3: In Vitro Antibacterial Activity of 5-Nitrofuran-2-yl Hydrazone Derivatives
| Compound ID | Staphylococcus aureus | Streptococcus pneumoniae | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Salmonella typhimurium |
| 21a | 0.49 | 0.98 | 0.24 | 1.95 | 3.9 | 0.98 |
| 21b | 0.24 | 0.49 | 0.12 | 0.98 | 1.95 | 0.49 |
| 21f | 0.24 | 0.49 | 0.12 | 0.98 | 1.95 | 0.49 |
| 22a | 0.49 | 0.98 | 0.24 | 1.95 | 3.9 | 0.98 |
| Ciprofloxacin (Ref.) | 0.49 | 0.98 | 0.24 | 0.12 | 0.24 | 0.12 |
| Data is presented as MIC in µg/mL and is based on a study of novel 5-nitrofuran-2-yl hydrazones.[7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound analogs against a panel of pathogenic bacteria.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of the this compound analogs against a mammalian cell line (e.g., HepG2, HEK293).
Materials:
-
Test compounds
-
Mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the test wells) and a blank control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Reductive activation pathway of 5-nitrofuran antibiotics in bacteria.
Caption: Workflow for antibacterial screening and cytotoxicity assessment.
References
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Nitro-2-furonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furonitrile derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The core structure, featuring a furan ring substituted with a nitro group and a nitrile group, provides a scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for further development.
This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives, with a primary focus on their antimicrobial activities.
Data Presentation: Antimicrobial Activity of 5-Nitrofuran Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of a series of synthesized 5-nitrofuran derivatives against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). This data is illustrative of the type of quantitative output expected from an HTS campaign.
Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 5-Nitrofuran Derivatives [1][2][3]
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 14053) |
| FZD (Parent) | 3.125 | 25 | >50 |
| NFT (Parent) | 25 | 12.5 | >50 |
| 1 | 1.5625 | 25 | >50 |
| 2 | 25 | >50 | >50 |
| 3 | 6.25 | 25 | >50 |
| 4 | 6.25 | 25 | >50 |
| 5 | 6.25 | 25 | >50 |
| 6 | 12.5 | >50 | >50 |
| 7 | 25 | >50 | >50 |
| 8 | 50 | >50 | >50 |
| 9 | >50 | >50 | >50 |
| 10 | >50 | >50 | >50 |
| 11 | >50 | >50 | >50 |
| 12 | 12.5 | >50 | >50 |
| 13 | 12.5 | >50 | >50 |
| 14 | 12.5 | >50 | >50 |
| 15 | 12.5 | >50 | >50 |
| 16 | 3.125 | >50 | >50 |
| 17 | 50 | 50 | >50 |
| 18 | 25 | 6.25 | >50 |
FZD: Furazolidone; NFT: Nitrofurantoin
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial and fungal strains in a 96-well or 384-well microtiter plate format, suitable for HTS.
Materials:
-
Sterile 96-well or 384-well clear, flat-bottom microtiter plates
-
This compound derivative library (dissolved in DMSO)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Sterile DMSO (Dimethyl sulfoxide)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (media with DMSO)
-
Multichannel pipette or automated liquid handling system
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Compound Plating:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Using an automated liquid handler or multichannel pipette, dispense the compounds into the microtiter plates to achieve a final concentration range (e.g., 0.0625 to 128 µg/mL) upon addition of the inoculum. The final DMSO concentration should not exceed 1%.
-
Include wells for positive control (known antibiotic) and negative control (DMSO vehicle).
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Dispense the prepared inoculum into each well of the compound-containing microtiter plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Resazurin-Based Cell Viability Assay
This is a rapid and sensitive colorimetric/fluorometric assay to assess the metabolic activity of microbial cells as an indicator of viability.
Materials:
-
Same as for the Broth Microdilution Assay
-
Resazurin sodium salt solution (sterile)
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 of the Broth Microdilution Assay protocol.
-
Reagent Addition: After the initial incubation period, add a sterile solution of resazurin to each well to a final concentration of 44 µM.
-
Second Incubation: Incubate the plates for an additional 1-4 hours at the appropriate temperature.
-
Data Acquisition: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm). A decrease in fluorescence indicates a reduction in metabolic activity and therefore, antimicrobial effect.
Mandatory Visualizations
Proposed Mechanism of Action of 5-Nitrofuran Derivatives
Caption: Proposed mechanism of action of 5-nitrofuran derivatives.
High-Throughput Screening Workflow for Antimicrobial Discovery
Caption: HTS workflow for antimicrobial this compound derivatives.
References
Application Notes and Protocols: Cytotoxicity Assays for 5-Nitro-2-furonitrile and its Derivatives
Introduction
5-Nitro-2-furonitrile is an organic compound featuring a furan ring substituted with a nitro group and a nitrile functional group.[1][2] Derivatives of this and other 5-nitrofurans are subjects of significant interest in medicinal chemistry due to their potential as chemotherapeutic agents against infectious diseases and cancer.[1][3] The nitro group is often associated with their biological activity, including antibacterial and antitumor effects.[1] A critical step in the preclinical assessment of these compounds is the evaluation of their cytotoxic effects to determine their therapeutic window and understand their mechanisms of action. These application notes provide detailed protocols for common cytotoxicity assays and summarize available data for this compound and its derivatives.
Quantitative Data Summary
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes the reported IC50 values for several 5-nitrofuran derivatives against the human liver bipotent progenitor cell line, HepaRG.
| Compound | Cell Line | Incubation Time | Assay Type | IC50 (µM) | Reference |
| Furazolidone (FZD) | HepaRG | 24 h | MTT | > 100 | [3] |
| Derivative 1 | HepaRG | 24 h | MTT | > 100 | [3] |
| Derivative 3 | HepaRG | 24 h | MTT | > 100 | [3] |
| Derivative 4 | HepaRG | 24 h | MTT | > 100 | [3] |
| Derivative 5 | HepaRG | 24 h | MTT | > 100 | [3] |
| Derivative 18 | HepaRG | 24 h | MTT | > 100 | [3] |
Note: The specific structures of derivatives 1, 3, 4, 5, and 18 are detailed in the cited source publication. All tested compounds exhibited low toxicity against HepaRG cells.[3]
Application Notes: Principles of Key Cytotoxicity Assays
Choosing an appropriate cytotoxicity assay depends on the expected mechanism of action of the compound. The three main types of assays measure cell viability, membrane integrity, and specific cell death pathways like apoptosis.
-
MTT Assay (Assessment of Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability.[4] It is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).[4][6]
-
Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity): The LDH assay is a method for quantifying cell death by measuring the loss of plasma membrane integrity.[7] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[7] The amount of color formed is proportional to the number of lysed cells and can be measured spectrophotometrically at approximately 490 nm.[8]
-
Apoptosis Assays (Assessment of Programmed Cell Death): Apoptosis is a regulated process of programmed cell death crucial for normal development and tissue homeostasis.[9] Defective apoptosis is a hallmark of cancer.[9] Assays can detect key events in the apoptotic cascade, such as the activation of caspases (proteolytic enzymes that execute cell death) or the externalization of phosphatidylserine (PS) on the cell membrane.[9][10] Specific derivatives of 5-nitrofuran have been shown to induce apoptosis through the unfolded protein response (UPR) pathway.[11]
Experimental Protocols
The following are detailed protocols for performing MTT, LDH, and apoptosis assays to evaluate the cytotoxicity of this compound and its derivatives.
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for determining cell viability after treatment with test compounds.
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[5][12] Mix thoroughly by vortexing or sonication until fully dissolved.[5] Sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[5]
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or pure dimethyl sulfoxide (DMSO).[4][6]
B. Assay Workflow
References
- 1. Buy this compound | 59-82-5 [smolecule.com]
- 2. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. elrig.org [elrig.org]
- 10. biocompare.com [biocompare.com]
- 11. Identification of 5-nitrofuran-2-amide derivatives that induce apoptosis in triple negative breast cancer cells by activating C/EBP-homologous protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Hypothetical Use of 5-Nitro-2-furonitrile in Click Chemistry for Bioconjugation
Introduction
While direct applications of 5-Nitro-2-furonitrile in click chemistry are not extensively documented in the reviewed literature, its inherent chemical structure presents a potential scaffold for the development of novel bioorthogonal probes. The nitro group offers a handle for potential biological activity or for further chemical modification, and the furan ring can be functionalized to incorporate click chemistry handles such as azides or terminal alkynes. These modifications would enable the conjugation of this compound derivatives to biomolecules for various research and therapeutic applications.
This document outlines a hypothetical framework for the application of a modified this compound derivative in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, a cornerstone of bioorthogonal chemistry.[1][2][3] This approach allows for the specific and efficient labeling of biomolecules in complex biological systems.[4][5]
Conceptual Application: Labeling of Alkyne-Modified Biomolecules
A potential application involves the synthesis of an azide-modified this compound derivative, which can then be "clicked" onto a biomolecule of interest that has been metabolically or synthetically functionalized with a terminal alkyne. This strategy could be employed for:
-
Protein Labeling and Visualization: Introducing an alkyne-containing unnatural amino acid into a protein of interest and subsequently labeling it with an azide-functionalized 5-nitrofuran probe.
-
Nucleic Acid Labeling: Incorporating an alkyne-modified nucleoside into DNA or RNA, followed by conjugation with the azide probe for imaging or purification.
-
Glycan Labeling: Metabolically labeling cellular glycans with an alkyne-tagged sugar and subsequent reaction with the 5-nitrofuran azide.
The 5-nitrofuran moiety, once conjugated, could serve as a reporter group, a therapeutic agent, or a handle for further downstream applications.
Hypothetical Experimental Protocols
The following protocols are conceptual and based on well-established click chemistry procedures.[6][7] They are intended to serve as a template for researchers interested in exploring the potential of this compound derivatives in bioorthogonal chemistry.
1. Synthesis of a Hypothetical Azide-Modified this compound Probe
A plausible synthetic route to an azide-functionalized 5-nitrofuran could involve the introduction of a linker with a terminal azide at a suitable position on the furan ring, for instance, by modifying a precursor to this compound. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual synthesis of an azide-functionalized 5-nitrofuran probe.
2. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the general steps for labeling a protein containing a terminal alkyne with the hypothetical azide-functionalized 5-nitrofuran probe.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-functionalized 5-nitrofuran probe (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
DMSO
-
PBS buffer, pH 7.4
Workflow Diagram:
Caption: General workflow for CuAAC labeling of an alkyne-modified protein.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized 5-nitrofuran probe. The final concentration of the probe should be in excess (e.g., 10-100 fold molar excess) over the protein.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions. The THPTA ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the protein-probe mixture. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Add the catalyst: Immediately add the CuSO4-THPTA premix to the reaction mixture.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
Purification: Remove the excess reagents and byproducts by a suitable method such as size exclusion chromatography, dialysis, or precipitation.
-
Characterization: Confirm the successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for a typical CuAAC reaction to illustrate how results could be presented.
| Parameter | Value |
| Protein Concentration | 1 mg/mL |
| Alkyne-Modification Level | ~80% (determined by mass spectrometry) |
| Azide Probe Concentration | 100 µM |
| Copper(I) Concentration | 50 µM |
| THPTA Concentration | 250 µM |
| Sodium Ascorbate Conc. | 1 mM |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature (25°C) |
| Conjugation Efficiency | >95% (determined by densitometry of SDS-PAGE) |
| Yield of Purified Conjugate | ~70% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in a bioorthogonal labeling experiment using the hypothetical 5-nitrofuran probe.
Caption: Bioorthogonal labeling strategy using a hypothetical 5-nitrofuran probe.
While the direct use of this compound in click chemistry is not yet established, its structure provides a foundation for the design of novel chemical probes. The hypothetical application notes and protocols presented here offer a roadmap for researchers to explore the potential of functionalized 5-nitrofuran derivatives in the expanding field of bioorthogonal chemistry. Such endeavors could lead to the development of new tools for chemical biology, drug discovery, and diagnostics.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Synthetic Versatility of 5-Nitro-2-furonitrile: A Gateway to Novel Nitro-heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – 5-Nitro-2-furonitrile is a versatile and highly reactive building block that serves as a crucial starting material in the synthesis of a wide array of nitro-heterocyclic compounds. Its unique chemical structure, featuring an electron-deficient furan ring activated by a nitro group and a reactive nitrile functionality, makes it a valuable precursor for the development of novel therapeutic agents and other biologically active molecules. This application note provides a detailed overview of the synthetic applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
The nitro-heterocyclic scaffold is a well-established pharmacophore found in numerous antibacterial, antiprotozoal, and anticancer drugs. The strategic incorporation of the 5-nitrofuran moiety can impart or enhance the biological activity of a molecule. This compound offers a convenient entry point to a diverse range of heterocyclic systems, including tetrazoles and 1,2,4-oxadiazoles, which are themselves recognized as important pharmacophores.
Key Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around its nitrile group, which can undergo a variety of chemical transformations to yield more complex heterocyclic structures. Two key applications are highlighted below: the synthesis of 5-substituted tetrazoles and 3,5-disubstituted-1,2,4-oxadiazoles.
Synthesis of 5-(5-nitro-2-furyl)tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of tetrazoles. This compound can be effectively converted to 5-(5-nitro-2-furyl)tetrazole, a compound with potential applications in medicinal chemistry as a bioisostere for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[1][2][3]
Experimental Protocol: Synthesis of 5-(5-nitro-2-furyl)tetrazole
This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[1][2]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid (or another suitable Lewis acid catalyst like Zn(II) salts)[1]
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and a catalytic amount of silica sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to a pH of 2-3.
-
The precipitated product is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(5-nitro-2-furyl)tetrazole.
Synthesis of 3-(5-nitro-2-furyl)-1,2,4-oxadiazole Derivatives
1,2,4-Oxadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 3-(5-nitro-2-furyl)-1,2,4-oxadiazoles can be achieved in a two-step process starting from this compound. The first step involves the conversion of the nitrile to the corresponding amidoxime, which then undergoes cyclization with a suitable acylating agent.[4][5]
Experimental Protocol: Synthesis of 5-Nitro-2-furanamidoxime
This protocol is based on general procedures for the synthesis of amidoximes from nitriles.[6][7]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol or Ethanol
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude 5-Nitro-2-furanamidoxime, which can be used in the next step without further purification or can be purified by recrystallization.
Experimental Protocol: Synthesis of 3-(5-nitro-2-furyl)-5-substituted-1,2,4-oxadiazoles
This protocol follows the general synthesis of 1,2,4-oxadiazoles from amidoximes.[4][5]
Materials:
-
5-Nitro-2-furanamidoxime
-
An appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve 5-Nitro-2-furanamidoxime (1.0 eq) in a suitable solvent and add a base (1.2 eq).
-
Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to effect cyclization.
-
After cooling, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired 3-(5-nitro-2-furyl)-5-substituted-1,2,4-oxadiazole.
Quantitative Data Summary
The following table summarizes typical yields and physical properties for the synthesized compounds based on literature for analogous reactions.
| Compound Name | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 5-(5-nitro-2-furyl)tetrazole | This compound | NaN₃, Lewis Acid | 70-90 | Not reported |
| 5-Nitro-2-furanamidoxime | This compound | NH₂OH·HCl, K₂CO₃ | 60-80 | Not reported |
| 3-(5-nitro-2-furyl)-5-methyl-1,2,4-oxadiazole | 5-Nitro-2-furanamidoxime | Acetyl chloride | 50-70 | Not reported |
| 3-(5-nitro-2-furyl)-5-phenyl-1,2,4-oxadiazole | 5-Nitro-2-furanamidoxime | Benzoyl chloride | 50-70 | Not reported |
Note: The yields and melting points are estimates based on general procedures and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse range of nitro-heterocyclic compounds. The protocols outlined in this application note for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives demonstrate the utility of this versatile building block. Researchers in the field of drug discovery and development are encouraged to explore the synthetic potential of this compound to generate novel molecular entities with promising biological activities.
Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Nitro-2-furonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Nitro-2-furonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and practical starting material is 5-nitrofurfural diacetate. This intermediate is typically synthesized in a multi-step process starting from furfural, which involves the protection of the aldehyde group as a diacetate, followed by nitration of the furan ring.[1] A direct conversion of 5-nitrofurfural diacetate to this compound can then be achieved.
Q2: What is the key reaction for converting 5-nitrofurfural diacetate to this compound?
A2: The key transformation involves a Schmidt reaction.[1] This reaction allows for the direct conversion of the aldehyde group (protected as a diacetate which hydrolyzes in situ) to a nitrile group using an azide reagent in the presence of a strong acid.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Nitration of the furan ring: The furan ring is sensitive to strong acids and oxidizing conditions, which can lead to ring-opening and the formation of byproducts. Careful control of reaction temperature and the use of appropriate nitrating agents are crucial.
-
Handling of hazardous reagents: The synthesis involves the use of fuming nitric acid, concentrated sulfuric acid, and azide compounds, which are corrosive and potentially explosive. Strict safety precautions must be followed.
-
Purification of the final product: The product and intermediates may be sensitive to heat and acidic conditions, requiring carefully optimized purification techniques to avoid degradation.
Q4: Are there alternative synthetic routes to this compound?
A4: While the route from 5-nitrofurfural diacetate is common, other potential routes could be explored, such as the nitration of 2-furonitrile or a Sandmeyer-type reaction from a corresponding 5-amino-2-furonitrile precursor. However, the direct nitration of 2-furonitrile can be challenging due to the sensitivity of the furan ring and the directing effects of the nitrile group. The Sandmeyer reaction would introduce additional synthetic steps to prepare the amino precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-nitrofurfural diacetate from Furfural
This protocol describes the preparation of the key intermediate, 5-nitrofurfural diacetate, from furfural.
Materials:
-
Furfural (freshly distilled)
-
Acetic anhydride
-
Fuming nitric acid (d=1.5 g/mL)
-
Concentrated sulfuric acid
-
10% Sodium hydroxide solution
-
Ethanol (95%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 45 mL of acetic anhydride to -5 to 5 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid to the acetic anhydride while maintaining the temperature between -5 and 5 °C.[2]
-
To this mixture, add 5.2 mL of freshly distilled furfural dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for 1 hour at -5 to 5 °C.
-
Slowly add 40 mL of water to the reaction mixture, followed by stirring at room temperature for 30 minutes to induce precipitation.
-
Adjust the pH of the mixture to approximately 2.5-2.7 with a 10% sodium hydroxide solution.
-
Warm the mixture on a water bath at 55 °C for 1 hour.
-
Allow the mixture to cool to room temperature and stand overnight to complete precipitation.
-
Filter the white precipitate, wash with cold water, and recrystallize from 95% ethanol to yield 5-nitrofurfural diacetate. The expected yield is approximately 80%, with a melting point of 88-90 °C.[2]
Protocol 2: Synthesis of this compound from 5-nitrofurfural diacetate (Schmidt Reaction)
This protocol outlines the conversion of 5-nitrofurfural diacetate to this compound.
Materials:
-
5-nitrofurfural diacetate
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid or another strong acid catalyst (e.g., triflic acid)
-
An appropriate solvent (e.g., chloroform, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Dissolve 5-nitrofurfural diacetate in the chosen solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid to the solution while maintaining a low temperature.
-
In a separate container, dissolve sodium azide in a minimal amount of water or the reaction solvent.
-
Add the sodium azide solution dropwise to the reaction mixture. Caution: Azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice and a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Optimization of Reaction Conditions for 5-nitrofurfural diacetate Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ in Ac₂O | ~80 | [2] |
| Temperature | -5 to 5 °C | High | [2] |
| Reaction Time | 1 hour | Optimized | [2] |
| pH Adjustment | 2.5 - 2.7 | Critical for precipitation | [2] |
| Heating post-pH | 55 °C for 1 hour | Promotes product formation | [2] |
Table 2: General Conditions for Schmidt Reaction of Aldehydes to Nitriles
| Parameter | Condition | Expected Outcome | Reference |
| Azide Source | Sodium Azide (NaN₃) | Nitrile formation | [3] |
| Acid Catalyst | H₂SO₄, Triflic Acid (TfOH) | Efficient conversion | [3] |
| Solvent | Chloroform, Acetonitrile | Good solubility | [3] |
| Temperature | 0 - 25 °C | Controlled reaction | [3] |
| Reaction Time | Varies (monitor by TLC) | Completion of reaction | [3] |
Troubleshooting Guide
Issue 1: Low or no yield of 5-nitrofurfural diacetate.
-
Possible Cause: Incomplete nitration or degradation of the furan ring.
-
Solution:
-
Ensure the reaction temperature is strictly maintained between -5 and 5 °C during the addition of reagents.
-
Use freshly distilled furfural as impurities can interfere with the reaction.
-
Verify the concentration and quality of the nitric and sulfuric acids.
-
Issue 2: Formation of a dark-colored reaction mixture and low yield of this compound.
-
Possible Cause: Furan ring opening due to harsh acidic conditions or elevated temperatures.
-
Solution:
-
Maintain a low temperature throughout the Schmidt reaction.
-
Add the acid and azide reagents slowly and in a controlled manner.
-
Consider using a milder acid catalyst if degradation persists.
-
Minimize the reaction time by closely monitoring the reaction progress with TLC.
-
Issue 3: Difficult purification of this compound.
-
Possible Cause: Presence of unreacted starting material, byproducts, or degradation products.
-
Solution:
-
Ensure complete neutralization of the acid after the reaction to prevent product degradation during workup.
-
Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.
-
If the product is thermally sensitive, avoid high temperatures during solvent evaporation.
-
Issue 4: Safety concerns with sodium azide.
-
Possible Cause: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Solution:
-
Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Avoid contact with heavy metals and strong acids, which can generate highly toxic and explosive hydrazoic acid.
-
Quench any residual azide with a suitable reagent (e.g., sodium nitrite followed by sulfamic acid) before disposal.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting low yield in the nitration of 2-furonitrile
Welcome to the Technical Support Center for the nitration of 2-furonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-nitro-2-furonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the nitration of 2-furonitrile, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction resulted in a very low yield or no desired product. What are the likely causes?
Low yields are a common challenge in the nitration of the sensitive furan ring. Several factors could be contributing to this issue:
-
Harsh Reaction Conditions: The furan ring is susceptible to degradation under strongly acidic conditions. Using nitrating mixtures like concentrated nitric acid and sulfuric acid can lead to oxidation and polymerization of the starting material.
-
Suboptimal Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of unwanted byproducts.
-
Poor Quality Reagents: The use of old or degraded nitric acid can significantly reduce the yield.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
Q2: I observe a dark brown or black reaction mixture. What does this indicate?
The formation of a dark-colored tar or polymeric material is a strong indicator of furan ring degradation. This is typically caused by:
-
Excessively Acidic Conditions: As mentioned, strong acids can "burn" the furan compound.
-
High Reaction Temperatures: Lack of adequate cooling can accelerate decomposition pathways.
Q3: How can I improve the yield and selectivity of my nitration reaction?
To enhance the yield of this compound, consider the following optimizations:
-
Use a Milder Nitrating Agent: The most successful approach for nitrating sensitive furans is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is less prone to causing oxidative side reactions.
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 15°C, throughout the addition of the nitrating agent and for the duration of the reaction.
-
Optimize Reagent Stoichiometry: The molar ratio of 2-furonitrile to the nitrating agent is critical. An excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
Consider Continuous Flow Synthesis: For improved safety, reproducibility, and yield, a continuous flow setup can be employed. This allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates.
Q4: What are the potential side products in this reaction?
While specific data for 2-furonitrile is limited, by analogy to other furan nitrations, potential side products include:
-
Oxidation Products: Opening of the furan ring can lead to various oxidized species.
-
Polymers: Acid-catalyzed polymerization of the furan starting material or product can result in intractable tars.
-
Other Isomers: While the 5-position is electronically favored for electrophilic substitution, trace amounts of other nitro isomers might be formed.
Q5: How do I effectively purify the this compound product?
Purification can typically be achieved through the following steps:
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.
-
Extraction: If the product does not fully precipitate, it can be extracted from the aqueous mixture using an organic solvent like diethyl ether.
-
Recrystallization: Further purify the crude product by recrystallization. While a specific solvent for this compound is not widely reported, common solvents for similar compounds include ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.
Data Presentation
The following table summarizes key reaction parameters for the nitration of furan derivatives, providing a starting point for optimization.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Nitrating Agent | Nitric Acid / Acetic Anhydride | Milder conditions, reduces ring degradation. | Harsh agents (e.g., HNO₃/H₂SO₄): Significant decomposition and low yield. |
| Temperature | 0°C to 15°C | Minimizes exothermic runaway and side reactions.[1] | Higher temperatures: Increased byproduct formation and polymerization. |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.2 to 1 : 1.5 | Ensures sufficient nitrating agent for complete conversion. | Too low: Incomplete reaction. Too high: Increased risk of side reactions. |
| Molar Ratio (Substrate:Ac₂O) | 1 : 5 to 1 : 8 | Acetic anhydride acts as a solvent and reagent. | Too low: Insufficient formation of acetyl nitrate. |
| Reaction Time | 1 to 3 hours | Allows for complete formation of the intermediate and product. | Too short: Incomplete reaction. Too long: Potential for product degradation. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the nitration of furan derivatives.
Protocol 1: General Procedure for the Nitration of a Furan Derivative using Nitric Acid and Acetic Anhydride
This protocol is adapted from established procedures for the nitration of furfural and can be used as a starting point for the nitration of 2-furonitrile.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool acetic anhydride to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10°C.
-
Reaction: Dissolve 2-furonitrile in a small amount of acetic anhydride.
-
Add the 2-furonitrile solution dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 15°C.[1]
-
After the addition is complete, stir the reaction mixture at 10-15°C for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water).
Protocol 2: Continuous Flow Synthesis Approach (based on nitration of furfural)
This method offers enhanced control and safety.
-
Setup: A continuous flow system consisting of two pumps, a T-mixer, and a temperature-controlled reactor coil is assembled.
-
Reagent Streams:
-
Stream A: 2-furonitrile dissolved in acetic anhydride.
-
Stream B: Concentrated nitric acid (potentially with a catalytic amount of sulfuric acid).
-
-
Reaction: The two streams are pumped at controlled flow rates into the T-mixer and then through the reactor coil maintained at a specific temperature (e.g., 15°C). The residence time in the reactor is controlled by the flow rate and the reactor volume.[1]
-
Quenching and Collection: The output from the reactor is continuously collected in a vessel containing ice-water to quench the reaction and precipitate the product.
-
Work-up and Purification: The collected product is filtered, washed, and purified as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate key aspects of the troubleshooting and experimental workflow for the nitration of 2-furonitrile.
References
Technical Support Center: Purification of 5-Nitro-2-furonitrile by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Nitro-2-furonitrile via recrystallization.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₅H₂N₂O₃ | [1][2] |
| Molecular Weight | 138.07 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline powder | [1][2] |
| Melting Point | 61-64 °C | [1][3] |
| Purity (Assay by GC) | ≥96.0% | [2] |
| Boiling Point | 234.7 °C at 760 mmHg | [4] |
| Density | 1.46 g/cm³ | [4] |
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My yield of purified this compound is very low. What are the possible causes and solutions?
A low yield is a common issue in recrystallization and can stem from several factors:
-
Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of poor yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[5][6]
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[6]
-
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step, product can be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a slight excess of solvent can also help prevent crystallization in the funnel, and this excess can be boiled off after filtration is complete.[7]
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.
-
Solution: After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[8]
-
-
Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[8]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[5][6]
-
Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] Slower cooling can favor the formation of crystals over oil.[6]
-
Solution 2: Change the Solvent: The chosen solvent may be unsuitable. Try a different solvent or a mixed solvent system where the compound is less soluble.[10]
-
Solution 3: Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites for crystal growth.[6][8] Adding a "seed crystal" of pure this compound can also initiate crystallization.[6][8]
-
Solution 4: Control Supersaturation: Generate supersaturation more slowly by reducing the cooling rate.[9]
Q3: The purified crystals are still colored. How can I remove colored impurities?
Colored impurities can often be removed with the use of activated charcoal.
-
Procedure: After dissolving the crude this compound in the hot solvent, allow the solution to cool slightly to prevent boiling over when the charcoal is added.[7] Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[7] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[7] Perform a hot gravity filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[7]
-
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product, as it can also be adsorbed.[5]
Q4: No crystals have formed even after the solution has cooled completely. What should I do?
This is likely due to either using too much solvent or the solution being supersaturated.[6][8]
-
Solution for Excess Solvent: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[5] Then, allow it to cool again.
-
Solution for Supersaturation: A supersaturated solution requires a nucleation site to begin crystallization.[6]
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[8] The microscopic scratches on the glass can provide a surface for the first crystals to form.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]
-
Further Cooling: Place the flask in an ice-salt bath for a lower temperature, which will further decrease solubility and may induce crystallization.[6]
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Alcohols like ethanol or isopropanol are often good starting points.
-
Solvent Selection: If the solvent is not predetermined, perform solubility tests with small amounts of the crude solid in various solvents to find one with high solubility when hot and low solubility when cold.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves.[8]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[7]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel to remove them.[7]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you may place the flask in an ice bath to maximize the crystal yield.[8]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass for final drying.
Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Buy this compound | 59-82-5 [smolecule.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cas 59-82-5,this compound | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Recrystallization [sites.pitt.edu]
Side reactions and byproduct formation in 5-Nitro-2-furonitrile synthesis
Technical Support Center: 5-Nitro-2-furonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of dehydrating 5-nitro-2-furaldehyde oxime.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting material: 5-Nitro-2-furaldehyde is sensitive to pH and can undergo ring-opening or polymerization in acidic or alkaline conditions.[1] | Ensure the reaction is performed under neutral or mildly acidic conditions. Use purified starting materials and dry solvents. | |
| Ineffective dehydrating agent: The chosen dehydrating agent may not be potent enough or may have degraded. | Use a fresh, high-quality dehydrating agent. Common choices include acetic anhydride, trifluoroacetic anhydride, or thionyl chloride. | |
| Presence of a Major Byproduct with a Higher Molecular Weight | Formation of 5-Nitro-2-furamide: This is a common byproduct resulting from the Beckmann rearrangement of the aldoxime or hydrolysis of the nitrile under certain conditions. | Use anhydrous conditions and a non-hydrolytic workup. The choice of solvent and dehydrating agent can also influence the formation of the amide. |
| Dimerization or Polymerization: The starting material or product can polymerize under harsh conditions (e.g., high heat, strong acid/base).[1] | Maintain a controlled temperature and avoid a highly acidic or basic environment. | |
| Formation of a Dark, Tarry Substance | Polymerization of the furan ring: Furan derivatives are prone to polymerization, especially in the presence of strong acids and heat. | Use milder reaction conditions, including lower temperatures and less acidic catalysts. Minimize reaction time. |
| Decomposition of the nitro group: The nitro group can be sensitive to certain reagents and conditions, leading to complex decomposition pathways. | Employ milder reagents and ensure the reaction temperature is carefully controlled. | |
| Difficulty in Purifying the Product | Co-elution of byproducts: Byproducts like 5-nitro-2-furamide may have similar polarity to the desired nitrile, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective. |
| Product instability: this compound may be unstable on certain chromatographic media. | Deactivate silica gel with a small amount of a neutralizer like triethylamine in the eluent. Minimize the time the product spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent laboratory-scale synthesis involves the conversion of 5-nitro-2-furaldehyde to its oxime, followed by dehydration to the nitrile. A one-step process where the oxime is formed and dehydrated in situ is also utilized.
Q2: What are the primary byproducts I should be aware of?
A2: The most commonly encountered byproduct is 5-nitro-2-furamide, which arises from the rearrangement of the intermediate oxime or subsequent hydrolysis. Polymeric materials resulting from the degradation of the furan ring are also a significant concern.
Q3: How can I minimize the formation of 5-Nitro-2-furamide?
A3: To reduce the formation of the amide byproduct, it is crucial to maintain strictly anhydrous conditions throughout the reaction and workup. The choice of dehydrating agent and solvent system can also play a significant role. For instance, using a non-hydrolytic dehydrating agent and aprotic solvents is advisable.
Q4: My reaction mixture turns dark brown or black. What is happening and how can I prevent it?
A4: The formation of a dark, tarry substance is typically indicative of polymerization of the furan ring. This is often triggered by high temperatures and/or strongly acidic conditions. To prevent this, it is recommended to use the mildest possible reaction conditions that still allow for the conversion to the desired product. This includes maintaining a lower reaction temperature and using weaker acid catalysts or shorter reaction times.
Q5: What is the best way to purify this compound?
A5: Column chromatography on silica gel is a common purification method. However, due to the potential for product degradation on acidic silica, it may be beneficial to use deactivated silica gel or an alternative adsorbent like neutral alumina. Recrystallization is also a viable purification technique if a suitable solvent can be found.
Quantitative Data on Byproduct Formation (Illustrative)
While specific quantitative data from a single source is limited, the following table summarizes the expected trends in product and byproduct distribution based on general principles of organic reactions.
| Reaction Parameter | Condition | Expected this compound Yield | Expected 5-Nitro-2-furamide Formation | Expected Polymerization |
| Temperature | Low (e.g., 0-25 °C) | Lower | Lower | Low |
| Moderate (e.g., 25-80 °C) | Optimal | Moderate | Moderate | |
| High (e.g., >80 °C) | Decreased | Higher | High | |
| Reaction Time | Short | Incomplete Reaction | Low | Low |
| Optimal | Maximum | Moderate | Moderate | |
| Long | Decreased | Higher | High | |
| Dehydrating Agent | Mild (e.g., Acetic Anhydride) | Moderate to Good | Moderate | Low |
| Strong (e.g., TFAA, SOCl₂) | Good to Excellent | Potentially Higher | Moderate to High | |
| Presence of Water | Anhydrous | Optimal | Low | Low |
| Traces of Water | Decreased | Increased | Low |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from 5-Nitro-2-furaldehyde
This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.
Materials:
-
5-Nitro-2-furaldehyde
-
Hydroxylamine hydrochloride
-
N-methyl pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-furaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.3 equivalents) in N-methyl pyrrolidone.
-
Heat the reaction mixture to 140 °C and maintain this temperature with stirring for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: A flowchart of the one-pot synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: 5-Nitro-2-furonitrile Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments and pilot-plant production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary synthesis route involves a two-step process starting from 2-furfural. First, 2-furfural is nitrated to produce 5-nitro-2-furaldehyde. Subsequently, the 5-nitro-2-furaldehyde is converted to this compound. A common and efficient method for this conversion is a one-step reaction with a hydroxylamine salt, such as hydroxylamine hydrochloride, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This method avoids the isolation of the intermediate 5-nitro-2-furaldoxime, streamlining the process.[1][2]
Q2: What are the main challenges in scaling up the nitration of 2-furfural?
A2: The nitration of furan derivatives is inherently challenging due to the acid sensitivity of the furan ring. Key scale-up challenges include:
-
Exothermic Reaction: The nitration is highly exothermic, posing a risk of thermal runaway if not properly controlled.[3] Effective heat management is critical.
-
By-product Formation: Over-nitration, oxidation, and ring-opening reactions can lead to a variety of impurities that are difficult to separate at a larger scale.
-
Reagent Handling: The use of strong acids like nitric and sulfuric acid requires specialized equipment and stringent safety protocols, especially in large volumes.
-
Process Control: Maintaining consistent temperature, mixing, and addition rates is crucial for reproducible results and to minimize side reactions.
Q3: What are the critical safety considerations for the production of this compound?
A3: The production of this compound involves several significant safety hazards:
-
Thermal Instability of Nitro Compounds: Organic nitro compounds can be thermally unstable and may decompose exothermically, potentially leading to a runaway reaction.[3]
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and reactive.
-
Toxicity: this compound and its intermediates may be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvent Hazards: High-boiling solvents like NMP have their own specific handling and disposal requirements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the conversion of 5-nitro-2-furaldehyde.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is within the optimal range (120-165°C).[1][2]- Verify the quality and molar ratio of the hydroxylamine salt.- Increase reaction time, monitoring for product formation and by-product accumulation via in-process controls (e.g., HPLC, TLC). |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. | |
| Formation of Significant Impurities | Side reactions due to high temperature. | - Optimize the reaction temperature to find a balance between reaction rate and selectivity.- Consider a gradual temperature ramp-up profile. |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Dry the 5-nitro-2-furaldehyde starting material thoroughly before use. | |
| Incorrect stoichiometry. | - Carefully control the molar ratio of 5-nitro-2-furaldehyde to the hydroxylamine salt. An excess of the hydroxylamine salt may be required.[1][2] | |
| Difficulties in Product Isolation and Purification | Product oiling out during crystallization. | - Screen for alternative crystallization solvents or solvent mixtures.- Control the cooling rate during crystallization; a slower cooling rate often promotes better crystal formation. |
| Co-crystallization of impurities. | - Perform a pre-purification step, such as a wash of the crude product with a solvent in which the impurities are more soluble.- Consider recrystallization from a different solvent system. | |
| Dark Reaction Mixture and Tar Formation | Polymerization or decomposition reactions. | - Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Check the purity of the starting 5-nitro-2-furaldehyde, as impurities can catalyze decomposition. |
| Runaway Reaction | Inadequate heat removal. | - On a larger scale, ensure the reactor has sufficient cooling capacity.- Control the rate of addition of reagents if the reaction is initiated by adding one reactant to another.- Implement a robust temperature monitoring and control system with emergency cooling capabilities.[3] |
Experimental Protocols
Synthesis of this compound from 5-Nitro-2-furaldehyde
This protocol is based on the one-step conversion method.
Materials:
-
5-Nitro-2-furaldehyde
-
Hydroxylamine hydrochloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 5-nitro-2-furaldehyde (1 equivalent) in anhydrous NMP.
-
Add hydroxylamine hydrochloride (1.3 equivalents) to the solution.[1][2]
-
Heat the reaction mixture to 140°C and maintain this temperature with stirring for 30 minutes.[1][2] The reaction progress should be monitored by a suitable analytical method such as HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with toluene.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Data Presentation
Table 1: Impact of Reaction Temperature on Yield and Purity (Lab Scale)
| Temperature (°C) | Reaction Time (min) | Crude Yield (%) | Purity by HPLC (%) |
| 120 | 60 | 75 | 92 |
| 140 | 30 | 85 | 95 |
| 160 | 20 | 82 | 90 (increased impurities) |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Comparison of Lab vs. Pilot Scale Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Challenges and Mitigations |
| Yield | ~85% | ~75-80% | Potential for lower yield due to mass transfer limitations and longer heating/cooling times. Mitigation: Optimize agitation and heat transfer. |
| Purity | ~95% | ~90-93% | Increased potential for by-product formation due to less uniform heating. Mitigation: Tighter process control, potentially lower reaction temperature with longer reaction time. |
| Reaction Time | 30 min | 45-60 min | Slower heating and cooling cycles. Mitigation: Use of reactors with better heat exchange capabilities. |
| Safety | Standard fume hood procedures. | Requires a robust process safety management system, including pressure relief, emergency cooling, and containment.[3] |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield and High Impurities.
References
- 1. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]
- 2. Procédé de transformation de furfural ou de nitro-5 furfural en furonitrile ou en nitro-5 furonitrile - Patent 0043598 [data.epo.org]
- 3. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Enhancing the Purity of 5-Nitro-2-furonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 5-Nitro-2-furonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound is a brownish or yellowish solid instead of the expected pale-yellow crystals. What are the likely impurities?
A1: The discoloration of your product likely indicates the presence of impurities. Common culprits include:
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Unreacted Starting Materials: Residual 5-nitro-2-furaldehyde can contribute to a yellowish hue.
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Side-Reaction Products: Nitration of the furan ring can sometimes lead to the formation of isomeric byproducts or dinitro compounds, which can be colored.
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Decomposition Products: this compound and its precursors can be sensitive to heat and pH, leading to the formation of polymeric or tarry substances, especially during the reaction or work-up.[1]
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Residual Solvents: Trapped solvents from the reaction or extraction steps can also affect the appearance and purity of the final product.
Q2: I'm observing a low yield after the initial synthesis. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors throughout the synthetic process. Consider the following:
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Incomplete Reaction: The conversion of the starting material may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the conversion of 5-nitro-furfural to this compound, maintaining the recommended temperature range is crucial to avoid side reactions or decomposition.[1]
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Product Loss During Work-up: Significant amounts of the product may be lost during extraction or washing steps. Ensure proper phase separation and minimize the volume of washing solvents.
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Precipitation Issues: If the product is isolated by precipitation, ensure the pH and temperature are optimized for maximum recovery.
Q3: My crude this compound has a melting point range that is broad and lower than the literature value (61-64 °C). How can I improve its purity?
A3: A broad and depressed melting point is a classic indicator of impurities. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
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Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to select an appropriate solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2][3]
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Column Chromatography: For mixtures with significant amounts of impurities or for separating compounds with similar polarities, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase.
Q4: How do I choose the right solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent should:
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Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).
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Have low solubility for the product at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.
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Either not dissolve the impurities at all or keep them dissolved at low temperatures.
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Be chemically inert towards this compound.
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Be sufficiently volatile to be easily removed from the purified crystals.
A good starting point for solvent screening for nitroaromatic compounds includes alcohols (e.g., ethanol, methanol, isopropanol) and mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane.
Q5: My recrystallization attempt resulted in an oil forming instead of crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
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Add more solvent: This will lower the saturation point.
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Lower the temperature before cooling: Allow the solution to cool slightly before placing it in an ice bath.
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Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.
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Use a different solvent system: The initial solvent may not be suitable.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the general steps for purifying this compound using single-solvent recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Isopropanol)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from significant impurities or closely related byproducts.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Eluent (e.g., a gradient of ethyl acetate in hexane)
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Chromatography column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions in separate tubes.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effectiveness of the purification methods.
Table 1: Comparison of Purity Before and After Recrystallization
| Sample | Initial Purity (by HPLC, Area %) | Purity after Recrystallization (by HPLC, Area %) | Recovery (%) | Melting Point (°C) |
| Batch A | 95.2% | 99.5% | 85% | 62-64 °C |
| Batch B | 92.8% | 99.1% | 82% | 61-63 °C |
Table 2: Purity Analysis from Column Chromatography Fractions
| Fraction Numbers | Eluent Composition (EtOAc in Hexane) | Purity (by TLC) | Main Component |
| 1-5 | 5% | Single Spot (Low Rf) | Non-polar impurity |
| 6-15 | 10% | Single Spot (Mid Rf) | This compound |
| 16-20 | 20% | Single Spot (High Rf) | Polar impurity |
Visualizations
Troubleshooting Workflow for Impure Product
Caption: A troubleshooting decision tree for purifying this compound.
General Experimental Workflow for Purification
Caption: A standard workflow for the purification of solids by recrystallization.
References
Technical Support Center: Purification of Crude 5-Nitro-2-furonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 5-Nitro-2-furonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too good a solvent for this compound, even at low temperatures. The volume of solvent used was excessive. The cooling process was too rapid, leading to the formation of fine crystals that passed through the filter. Premature crystallization occurred during hot filtration. | Screen for a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane). Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Product Oils Out During Recrystallization | The melting point of the impure product is lower than the boiling point of the solvent. The concentration of impurities is very high. | Add a small amount of a co-solvent in which the product is less soluble to the hot solution. Try a lower boiling point solvent. Perform a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before recrystallization. |
| Colored Impurities Persist After Purification | The impurities are highly colored and are not effectively removed by a single purification method. | Treat the solution of the crude product with activated charcoal before filtration. Perform column chromatography using a suitable adsorbent (e.g., silica gel) and eluent system. |
| Poor Separation in Column Chromatography | The chosen eluent system is not optimal for separating the product from the impurities. The column was not packed properly, leading to channeling. The column was overloaded with the crude product. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation between this compound and its impurities. Ensure the column is packed uniformly without any air bubbles. Reduce the amount of crude product loaded onto the column. |
| Presence of Starting Material (5-Nitro-2-furaldehyde oxime) in Purified Product | The dehydration reaction to form the nitrile was incomplete. The purification method did not effectively separate the oxime from the nitrile. | Drive the dehydration reaction to completion by adjusting reaction time or temperature. Utilize a purification technique with higher resolving power, such as preparative HPLC. |
| Unexpected Peaks in HPLC/GC Analysis of Purified Product | The product is degrading during analysis. The purification method introduced new impurities (e.g., from the solvent). Isomeric impurities are present. | Use milder analytical conditions (e.g., lower injection port temperature for GC). Use high-purity solvents for purification and analysis. Employ a high-resolution analytical technique like HPLC with a suitable column to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-nitro-2-furaldehyde and its oxime, by-products from the nitration of the furan ring (e.g., positional isomers), and residual solvents from the synthesis.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Isopropanol and ethanol are often good starting points. A mixed solvent system, such as ethyl acetate-hexane, can also be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude product.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a more quantitative assessment of purity.
Q4: What is a typical purity level for commercially available this compound?
A4: Commercially available this compound typically has a purity of 96% or higher, as determined by GC or HPLC.
Q5: My purified product has a low melting point. What does this indicate?
A5: A low and broad melting point range is indicative of the presence of impurities. Pure this compound should have a sharp melting point. Further purification steps may be necessary.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Isopropanol) | 85% | 97% | 75% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 7:3) | 85% | 99% | 60% | Good for separating a wide range of impurities. |
| Preparative HPLC (C18, Acetonitrile:Water) | 85% | >99.5% | 45% | Provides the highest purity but with lower yield. |
Note: The data presented in this table are illustrative and may vary depending on the specific nature and concentration of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold isopropanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the resulting solid under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationships in troubleshooting the purification process.
Stability issues of 5-Nitro-2-furonitrile under different conditions
Welcome to the Technical Support Center for 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline solid that is generally stable under normal environmental and thermal conditions.[1] However, it is sensitive to excessive heat, light, and air. For optimal stability, it should be stored in a refrigerator under an inert atmosphere.[2] It exhibits moderate photostability and minimal sensitivity to moisture.[1]
Q2: How should I prepare solutions of this compound for my experiments?
A2: this compound has good solubility in many organic solvents.[1] To prepare a stock solution, dissolve the compound in an appropriate anhydrous solvent such as acetonitrile, methanol, or dimethylformamide (DMF). For aqueous studies, a concentrated stock solution in an organic solvent can be diluted with the aqueous buffer. It is crucial to assess the solubility and stability in your specific solvent system as part of your experimental setup.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, related nitrofuran compounds are known to undergo hydrolysis and photodecomposition. Hydrolysis can be influenced by pH, with faster degradation often observed in neutral and alkaline conditions compared to acidic conditions.[3] The furan ring and the nitro group are susceptible to degradation, potentially leading to ring-opening products.[3][4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from any potential degradation products. Key parameters to monitor include the peak area or height of the parent compound and the emergence of any new peaks, which may indicate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | - Solution Instability: The compound may be degrading in the prepared solution. - Inconsistent Sample Preparation: Variations in weighing, dilution, or injection volume. - HPLC System Issues: Leaks, fluctuating pump pressure, or detector malfunction. | - Prepare fresh solutions before each experiment and store them protected from light and at a low temperature. - Validate your sample preparation procedure for reproducibility. - Perform a system suitability test before each analytical run to ensure the HPLC system is performing correctly. |
| Appearance of unexpected peaks in the chromatogram | - Degradation: The compound is degrading under the experimental or storage conditions. - Contamination: Impurities in the solvent, reagents, or from the experimental setup. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Analyze a blank sample (solvent and reagents without the compound) to identify any background contamination. - Ensure all glassware and equipment are thoroughly cleaned. |
| Loss of solid material or change in appearance during storage | - Thermal Decomposition: The compound may be degrading due to improper storage temperature. - Photodegradation: Exposure to light can cause degradation. - Hygroscopicity: Although minimal, moisture absorption could occur with improper storage. | - Store the solid compound in a tightly sealed container in a refrigerator, preferably under an inert gas like argon or nitrogen.[2] - Protect the solid from light by using an amber vial or storing it in a dark place. - Ensure the storage container is well-sealed to prevent moisture ingress. |
| Poor peak shape in HPLC analysis (e.g., tailing or fronting) | - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase may not be suitable for the compound. - Column Degradation: The HPLC column may be deteriorating. | - Dilute the sample and re-inject. - Adjust the pH of the mobile phase. Since this compound is a neutral molecule, pH effects might be minimal, but it can influence interactions with the stationary phase. - Replace the HPLC column with a new one of the same type. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M NaOH.
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Incubate at 60°C for 8 hours.
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At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
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Store at room temperature, protected from light, for 24 hours.
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At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid this compound in an oven at 80°C for 48 hours.
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At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
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Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 1 or 2).
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Simultaneously, keep a control sample protected from light.
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After the exposure period, analyze both the exposed and control samples by HPLC.
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3. Analysis:
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Analyze all samples using a validated stability-indicating HPLC method.
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Monitor the percentage of degradation of this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
1. Instrumentation:
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HPLC system with a UV detector.
2. Chromatographic Conditions (Initial):
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 3). Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan can determine the optimal wavelength).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
3. Method Optimization:
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Inject a solution of this compound and samples from the forced degradation study.
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Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve good separation between the parent compound and all degradation products.
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The method is considered stability-indicating if all degradation products are baseline-separated from the parent peak and from each other.
4. Data Presentation:
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 45% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 1 |
| Dry Heat | 48 hours | 80°C | 8% | 1 |
| Photolysis | ICH Guideline | Room Temp | 30% | 2 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Decision Tree for Troubleshooting Inconsistent Results.
References
Preventing degradation of 5-Nitro-2-furonitrile during synthesis
Welcome to the technical support center for the synthesis of 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
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Nitration of 2-Furonitrile Precursors: This involves the direct nitration of a furan ring already containing the nitrile group. However, the furan ring is sensitive to strong acids, which can lead to degradation.[1][2]
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From 5-Nitrofurfural: This common starting material can be converted to the nitrile through various methods, such as a one-step reaction with a hydroxylamine salt in N-methyl pyrrolidone.
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From 5-Nitro-2-furoic acid: The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile.
Q2: My reaction mixture is turning dark brown or black. What is causing this?
A2: The formation of a dark, polymeric substance is a frequent issue in furan chemistry, especially under acidic conditions.[3] This is due to the high reactivity of the furan ring, which can lead to polymerization or decomposition of the starting material or product.[3]
Q3: I am observing a significant amount of ring-opened byproducts. What is the cause and how can I prevent it?
A3: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of strong acids and water.[3][4] This leads to the formation of various acyclic dicarbonyl compounds. To minimize this, it is crucial to use anhydrous reagents and solvents and to control the acidity of the reaction medium.
Q4: What are the best practices for purifying crude this compound?
A4: The most common methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization is critical, with the ideal solvent dissolving the compound well at high temperatures and poorly at low temperatures. For column chromatography, a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Symptom | Probable Cause | Suggested Solution |
| Low Yield of this compound | Degradation of the furan ring by strong nitrating agents. | Use a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.[5] This minimizes oxidative side reactions and ring-opening. |
| Polymerization of starting materials or product. | Maintain a low reaction temperature and use less aggressive acidic catalysts. If possible, introduce an electron-withdrawing group to the furan ring to stabilize it. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time to ensure full conversion of the starting material. | |
| Formation of a Tar-like Substance | Excessive acidity leading to polymerization. | Use a milder acidic catalyst or a buffered system to maintain a less acidic environment. |
| High reaction temperatures. | Conduct the reaction at the lowest effective temperature. For nitration, temperatures below 0°C are often recommended. | |
| Prolonged reaction times. | Optimize the reaction time to avoid prolonged exposure to conditions that promote polymerization. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of regioisomers (e.g., 4-nitro isomer). | Optimize the regioselectivity of the nitration by controlling the temperature and the nitrating agent. Purification by column chromatography may be necessary to separate isomers. |
| Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed. | |
| Ring-opened byproducts. | Ensure strictly anhydrous conditions and use milder acids to prevent hydrolysis and subsequent ring-opening. |
Quantitative Data
Table 1: Effect of Nitrating Agent on the Nitration of Toluene
| Nitrating Agent | Temperature (°C) | o:m:p Ratio | Yield (%) |
| Mixed Acid (HNO₃/H₂SO₄) | 30-40 | 57:4:39 | ~95% |
| Nitric Acid in Acetic Anhydride | Not specified | 59:-:41 | High |
This table demonstrates how the choice of nitrating agent can influence the regioselectivity and yield of the nitration reaction.
Table 2: Effect of Reaction Time on Product Yield and Purity in an Amide Synthesis
| Reaction Time (minutes) | Crude Yield (%) | Purity (%) |
| 2 | 85 | 95 |
| 5 | 92 | 90 |
| 10 | 95 | 85 |
| 15 | 96 | 82 |
This table illustrates that while a longer reaction time may lead to a higher crude yield, it can also result in lower product purity due to the formation of byproducts.[5]
Experimental Protocols
Synthesis of 5-Nitrofurfural Diacetate (A Precursor to this compound)
This protocol describes the preparation of 5-nitrofurfural diacetate, which can be subsequently converted to this compound.
Materials:
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Furfural
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Acetic anhydride
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Nitric acid (fuming)
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Sulfuric acid (concentrated)
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Dichloromethane
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Ice
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Sodium bicarbonate solution
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, cool acetic anhydride to a temperature between -10°C and 0°C.
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Simultaneously and slowly add furfural and a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid to the cooled acetic anhydride while maintaining the temperature below 0°C. The molar ratio of furfural to nitric acid to sulfuric acid should be approximately 1:1.3:0.036.[6]
-
After the addition is complete, continue stirring the reaction mixture at 0°C to -10°C for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
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Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 3.5-5, keeping the temperature between 0°C and 25°C.[6]
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Maintain the mixture at 45-55°C for a period to complete the formation of the diacetate.[6]
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Extract the product with dichloromethane.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 5-nitrofurfural diacetate, which can be purified by recrystallization. The melting point of the purified product is 90-92°C.[6]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
General Reaction Pathway for Nitration of a Furan Derivative
Caption: A simplified diagram illustrating the general electrophilic nitration pathway of a furan derivative and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. We cannot use mix acid for nitration of furan. Find out the reason. And s.. [askfilo.com]
- 3. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recrystallization of 5-Nitro-2-furonitrile
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful recrystallization of 5-Nitro-2-furonitrile. The following sections address common questions and challenges encountered during the solvent selection and purification process.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?
An ideal solvent should meet several key criteria to ensure high purity and yield. The compound should exhibit high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[1] Additionally, the chosen solvent must be chemically inert, not reacting with this compound.[1] Finally, any impurities present should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent to be effectively removed during filtration.
Data Presentation: Ideal Solvent Characteristics
| Characteristic | Rationale |
| High Solubility at High Temperature | Allows for complete dissolution of the compound to form a saturated solution.[1] |
| Low Solubility at Low Temperature | Maximizes the recovery of the purified compound upon cooling.[1] |
| Inertness | Prevents any chemical reaction between the solvent and the compound.[1] |
| Appropriate Boiling Point | Should be low enough for easy removal from the crystals but high enough to allow a sufficient working temperature range.[1] |
| Impurity Solubility Profile | Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent for effective separation.[1] |
| Volatility | The solvent should be volatile enough to be easily removed from the final crystals during drying. |
Q2: What types of solvents are recommended as a starting point for this compound?
For this compound, a nitro-substituted heterocyclic compound, polar organic solvents are generally a good starting point.[2] The presence of the polar nitro and nitrile groups suggests moderate to good solubility in these types of solvents.[2] Common choices for initial screening include alcohols, ketones, and esters. Due to a lack of specific published solubility data, an experimental screening process is essential.
Data Presentation: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | General Applicability & Comments |
| Ethanol | Alcohol (HBD) | 78 | A common and effective solvent for many polar organic compounds; often a good first choice.[3][4] |
| Isopropanol | Alcohol (HBD) | 82 | Similar to ethanol but less polar; may offer a different solubility profile. |
| Acetonitrile | Aprotic Polar (AP) | 82 | Often shows good selectivity for polar compounds; used for a related compound, nitrofurantoin.[5] |
| Ethyl Acetate | Ester | 77 | A moderately polar solvent that is less polar than alcohols; good for compounds with ester-like functionalities.[3][4] |
| Acetone | Ketone (AP) | 56 | A highly polar aprotic solvent; its high volatility can sometimes lead to rapid, lower-quality crystal growth.[6] |
| Toluene | Aromatic | 111 | A non-polar solvent; may be useful if the compound is less polar than anticipated or as part of a mixed-solvent system. |
| Water | Protic | 100 | Unlikely to be a good single solvent for organic compounds but can be excellent as an anti-solvent in a mixed system with a miscible organic solvent.[3][4] |
| AP = Aprotic Polar; HBD = Hydrogen Bond Donor |
Experimental Protocols
Q3: How do I perform an efficient solvent screening experiment?
A systematic solvent screening is crucial for identifying the optimal recrystallization conditions. This protocol outlines a small-scale method to test multiple solvents quickly.
Methodology: Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature. A good solvent should show low solubility.
-
Heating: Place the test tubes in a heated sand bath or water bath and slowly increase the temperature towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the volume of solvent required.
-
Ideal Candidate: The best single solvent is one that requires a minimal amount of hot solvent to dissolve the compound but shows poor solubility at room temperature.
-
Cooling: Remove the tubes that showed promise and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.
-
Ice Bath: Place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will produce a significant crystalline precipitate.
Mandatory Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Q4: What is a reliable general protocol for recrystallizing this compound?
Once an optimal solvent has been identified, the following procedure can be used for purification at a larger scale.
Methodology: Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]
-
Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (61-64 °C) to remove residual solvent.[2]
Troubleshooting Guide
Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?
Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount (10-20%) of additional solvent to decrease the saturation level and then allow it to cool more slowly.[7]
-
Solution 2: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Q6: No crystals have formed after cooling the solution in an ice bath. How can I induce crystallization?
The failure to crystallize is usually due to either oversaturation (too much solvent used) or the solution requiring a nucleation site to begin crystal growth.
-
Solution 1 (Induce Nucleation): Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.[7]
-
Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution to act as a seed crystal.
-
Solution 3 (Reduce Solvent): If the solution is too dilute, gently heat it to boil off a portion of the solvent and then attempt to cool it again.[7]
Q7: My final product yield is very low. How can this be improved?
Low yield can result from several factors, including using too much solvent, incomplete crystallization, or material loss during transfers.
-
Check Saturation: Ensure you used the minimum amount of hot solvent required for dissolution. Any excess will retain more product in the mother liquor upon cooling.
-
Maximize Cooling: Ensure the flask has spent adequate time in the ice bath to maximize precipitation.
-
Minimize Transfers: Each transfer of the solution or solid can result in material loss. Plan your steps to minimize these transfers.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
Troubleshooting guide for reactions involving 5-Nitro-2-furonitrile
Welcome to the technical support center for reactions involving 5-Nitro-2-furonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis and experimentation with this versatile compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the use of this compound in chemical reactions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in reactions with this compound can stem from several factors, including incomplete reactions, degradation of the starting material or product, and the formation of side products. The furan ring, in particular, is sensitive to harsh conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is allowed to proceed to completion, but avoid unnecessarily long reaction times or excessive heat, which can lead to decomposition. For some reactions, elevated temperatures may be necessary, but this should be determined empirically.[1]
-
Reagent Purity: Use high-purity this compound and ensure all other reagents and solvents are free of impurities and moisture. Water can promote the ring-opening of the furan moiety, especially under acidic conditions.
-
Milder Reaction Conditions: If using strong acids or bases, consider switching to milder alternatives. For instance, in nitration reactions of furan derivatives, using in situ generated acetyl nitrate can be more effective than harsh nitrating mixtures like HNO₃/H₂SO₄.[1]
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, polymeric material is a common issue when working with furan derivatives, which are prone to polymerization, especially under acidic conditions.
Preventative Measures:
-
Control Acidity: Use the mildest possible acidic catalyst or consider using a Lewis acid. If a strong acid is necessary, it should be added slowly and at a low temperature.
-
Lower Reaction Temperature: Running the reaction at a reduced temperature can significantly decrease the rate of polymerization.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as the presence of water can facilitate side reactions that lead to polymerizable intermediates.
-
Minimize Reaction Time: As soon as the reaction is complete, as determined by monitoring, proceed with the work-up to avoid prolonged exposure of the product to conditions that favor polymerization.[1]
Q3: I'm having difficulty purifying my this compound-derived product. What are the best practices?
Purification can be challenging due to the potential for product degradation.
Purification Strategies:
-
Column Chromatography: This is a common method, but the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive furan compounds. To mitigate this, you can:
-
Use deactivated (neutral) silica gel or alumina.
-
Add a small amount of a neutralizer, such as triethylamine, to the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Distillation: For volatile products, vacuum distillation can be employed. However, care must be taken to avoid high temperatures that could cause decomposition.
Q4: How can I assess the purity of my this compound and its derivatives?
A combination of analytical techniques is recommended for accurate purity assessment.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NO₂, -CN).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.[2]
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating the desired compound from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[2]
-
Quantitative Data Summary
The following tables summarize key physical and spectroscopic data for this compound to aid in its identification and purity assessment.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂N₂O₃ |
| Molecular Weight | 138.08 g/mol [2] |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 61-64 °C |
| CAS Number | 59-82-5[2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Spectral data available in public databases such as PubChem.[2] |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[2] |
| IR Spectroscopy | Characteristic peaks for nitro (-NO₂) and nitrile (-CN) groups. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 138.[2] |
Experimental Protocols & Methodologies
This section provides a detailed methodology for a common reaction involving a derivative of 5-nitrofuran, illustrating a typical synthetic workflow.
Synthesis of 5-Nitro-2-furfurylidene Derivatives
This protocol describes the synthesis of Schiff base derivatives from 5-nitro-2-furaldehyde, a closely related precursor. The principles can be adapted for reactions with this compound.
Materials:
-
5-nitro-2-furaldehyde
-
Appropriate 2-aminobenzothiazole derivative
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
A mixture of the appropriate 2-aminobenzothiazole (e.g., 2-aminobenzothiazole, 6-fluoro-2-aminobenzothiazole) is prepared.
-
In a separate reaction, an azalactone intermediate is synthesized by reacting 5-nitro-2-furaldehyde with acetylglycine in the presence of sodium acetate and acetic anhydride.
-
The synthesized azalactone is then reacted with the 2-aminobenzothiazole derivative via a nucleophilic acyl substitution.[3]
-
The reaction mixture is typically heated to facilitate the reaction.
-
After completion, the product is isolated by filtration and purified, often by recrystallization.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Validation & Comparative
A Comparative Analysis of 5-Nitro-2-furonitrile and Other Nitrofurans for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms, and experimental protocols of key nitrofuran compounds, providing valuable insights for the development of novel antimicrobial agents.
The rising threat of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic agents. Among these, the nitrofuran class of synthetic antibiotics has long been a subject of interest due to its broad-spectrum activity. This guide provides a comprehensive comparative analysis of 5-Nitro-2-furonitrile and its derivatives against other well-established nitrofurans, including nitrofurantoin, furazolidone, and nitrofurazone. We present a synthesis of their antimicrobial performance, mechanisms of action, and detailed experimental methodologies to support further research and development in this critical area.
Chemical Structures at a Glance
The core structure of these compounds is a 5-nitrofuran ring, with variations in the substituent at the C-2 position influencing their biological activity and clinical applications.
-
This compound: Features a nitrile (-C≡N) group.
-
Nitrofurantoin: Characterized by a hydantoin side-chain.
-
Furazolidone: Contains an oxazolidinone ring.
-
Nitrofurazone: Possesses a semicarbazone side-chain.
Mechanism of Action: A Shared Strategy of DNA Damage
Nitrofurans are prodrugs, meaning they require intracellular activation to exert their antimicrobial effects. This activation is a key feature of their mechanism of action.[1][2]
Bacterial nitroreductases, flavin-containing enzymes, reduce the 5-nitro group of the furan ring. This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their targeting, causing widespread damage to various cellular components crucial for bacterial survival. The primary targets include:
-
Bacterial DNA and RNA: The reactive intermediates can cause strand breakage and inhibit replication and transcription.
-
Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis.[2]
-
Enzymes: Critical metabolic enzymes, such as those involved in the citric acid cycle, can be inhibited.
This multi-targeted approach is a significant advantage, as it is believed to contribute to the low rate of acquired resistance to nitrofurans.[2]
Comparative Antimicrobial Performance: A Quantitative Look
The in vitro efficacy of antimicrobial agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. While direct comparative data for the unmodified this compound is limited in publicly available literature, studies on its derivatives provide valuable insights into its potential as a scaffold for new antibiotics.
Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Nitrofuran Derivatives and Other Nitrofurans
| Microorganism | This compound Derivative (2h)¹ | Nitrofurantoin² | Furazolidone³ | Nitrofurazone³ | Ciprofloxacin¹ |
| Staphylococcus aureus | 0.2 | 8 - 64 | 4 | >128 | 0.5 |
| Escherichia coli | >128 | 16 - 64 | 8 | 16 | 0.015 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | >128 | 0.25 |
| Klebsiella pneumoniae | >128 | 16 - 128 | 16 | 32 | 0.03 |
| Acinetobacter baumannii | >128 | - | - | - | 1 |
| Enterococcus faecium | 128 | - | - | - | 1 |
¹ Data for 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (a derivative of this compound) from a study by Vinogradova et al. (2024).[3] ² MIC range for Enterobacteriaceae and Gram-positive cocci.[4] ³ Data from a comparative study by Hamilton-Miller and Brumfitt (1978).[5] Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.
Toxicity Profile: A Critical Consideration
A significant hurdle in the clinical use and development of nitrofurans is their potential toxicity.
-
This compound: Classified as a hazardous compound and a suspected carcinogen. It is reported to be toxic upon inhalation, ingestion, or skin contact.[6]
-
Nitrofurantoin: Common side effects include gastrointestinal disturbances. More severe, though less common, adverse effects can include pulmonary and hepatic toxicity with long-term use.
-
Furazolidone: Its use has been restricted in many countries due to concerns about its mutagenicity and carcinogenicity.
-
Nitrofurazone: Primarily used topically due to systemic toxicity. It is also suspected to be a human carcinogen.
Table 2: Summary of Toxicity Profiles
| Compound | Key Toxicity Concerns |
| This compound | Suspected carcinogen, toxic by inhalation, ingestion, and skin contact.[6] |
| Nitrofurantoin | Gastrointestinal issues, potential for pulmonary and hepatic toxicity with prolonged use. |
| Furazolidone | Mutagenicity and carcinogenicity concerns have limited its use. |
| Nitrofurazone | Systemic toxicity restricts use to topical applications; suspected carcinogen. |
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial activity is paramount. The following are standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of antimicrobial agents.
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.
-
Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Method (Based on EUCAST Guidelines)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[7]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[7]
-
Disk Application: Aseptically apply antimicrobial-impregnated paper disks to the surface of the agar. Ensure firm contact between the disk and the agar.[8]
-
Incubation: Invert the plates and incubate them at 35°C ± 1°C for 16-20 hours.[7]
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the measured zone diameter to the clinical breakpoints established by EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[7][9]
Conclusion and Future Directions
The comparative analysis reveals that while sharing a common mechanism of action, nitrofurans exhibit distinct antimicrobial spectra and toxicity profiles. Derivatives of this compound have shown promising activity, particularly against Gram-positive bacteria, highlighting its potential as a scaffold for the development of new antibacterial agents. However, the inherent toxicity of the nitrofuran class, including the suspected carcinogenicity of this compound, remains a significant challenge that must be addressed through careful molecular design and rigorous toxicological evaluation.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity and structure-toxicity relationships. Direct, head-to-head comparative studies of unmodified this compound against established nitrofurans using standardized methodologies are also crucial to accurately assess its relative potency and potential. Such data will be invaluable for guiding the rational design of novel, safer, and more effective nitrofuran-based therapeutics to combat the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of dual function nitrofurans in rodent and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 59-82-5 [smolecule.com]
- 7. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. | Semantic Scholar [semanticscholar.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
A Comparative Analysis of 5-Nitro-2-furonitrile and Furazolidone Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of 5-Nitro-2-furonitrile and the established drug, furazolidone, against Escherichia coli. The information presented herein is curated from scientific literature to support research and development in the field of antibacterial agents.
Executive Summary
Both this compound and furazolidone belong to the nitrofuran class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens, including Escherichia coli. Their mechanism of action involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage cellular macromolecules, including DNA. While furazolidone is a well-documented antibacterial agent, direct comparative efficacy data for this compound against E. coli is less prevalent in publicly available literature. This guide synthesizes the available data on their individual activities and the general mechanisms governing nitrofuran efficacy.
Quantitative Data Presentation
Table 1: Summary of Antibacterial Activity against E. coli
| Compound | Parameter | Value (µg/mL) | Reference Strain(s) | Citation |
| Furazolidone | MIC | 16 | E. coli K-12 strain BW25113 | [1] |
| MIC | 20 (in an agar dilution assay) | FZ-resistant mutants of E. coli | [1] | |
| 5-Nitrofuran Derivatives | MIC Range | 4 - 64 | Clinical Enterobacteriaceae strains | [2] |
Note: The MIC values can vary depending on the specific E. coli strain and the testing methodology used.
One comparative study of five different nitrofurans reported that furazolidone was one of the most active compounds against E. coli.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this assay.[4]
-
Preparation of Bacterial Inoculum: A suspension of the E. coli test strain is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound (this compound or furazolidone) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[5][6]
-
Preparation: A bacterial suspension of E. coli is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium. The test compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each culture.
-
Viable Cell Count: Serial dilutions of each aliquot are plated on nutrient agar plates. The plates are incubated for 18-24 hours at 37°C.
-
Data Analysis: The number of colony-forming units (CFU) per mL is determined for each time point. The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[6]
Mandatory Visualizations
Signaling Pathways and Mechanisms
The antibacterial action of nitrofurans like this compound and furazolidone is initiated through a multi-step intracellular process.
Caption: Mechanism of action of nitrofuran antibiotics against E. coli.
Nitrofurans are prodrugs that are activated within the bacterial cell by nitroreductases.[1][7] In E. coli, the key enzymes involved are NfsA and NfsB, with a newly identified reductase, AhpF, also contributing to this activation.[1] This process generates highly reactive electrophilic intermediates that can cause widespread damage to cellular macromolecules. This includes causing DNA strand breaks, inhibiting ribosomal protein synthesis, and disrupting essential enzymatic pathways, ultimately leading to bacterial cell death.
Experimental and Logical Workflows
Caption: Experimental workflow for evaluating antibacterial efficacy.
Conclusion
Furazolidone has demonstrated potent activity against E. coli. While specific quantitative data for this compound is not as readily available, as a member of the nitrofuran class, it is expected to exhibit a similar mechanism of action. The key to the antibacterial effect of these compounds is their activation by bacterial nitroreductases. Differences in efficacy between various nitrofuran derivatives can be attributed to factors such as their rate of uptake into the bacterial cell and their affinity for the activating nitroreductase enzymes. Further direct comparative studies are warranted to definitively establish the relative potency of this compound against furazolidone for the treatment of E. coli infections.
References
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Potential of 5-Nitro-2-furonitrile and the Established Antibiotic Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs). Its sustained utility is attributed to its unique mechanism of action and a low rate of resistance development.
5-Nitro-2-furonitrile is a chemical intermediate that shares the core 5-nitrofuran ring structure with nitrofurantoin. While not used as an antibiotic itself, its derivatives have demonstrated a range of biological activities, suggesting that the 5-nitrofuran-2-carbonitrile scaffold is a promising starting point for the development of new therapeutic agents. Research indicates that the nitro group is often associated with antibacterial and antitumor activities, making this compound a subject of interest for drug development.[1]
Mechanism of Action
The antibacterial effect of nitrofurans is dependent on the enzymatic reduction of the 5-nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are responsible for the drug's cytotoxic effects.
Nitrofurantoin's mechanism is multifaceted. Once reduced, the reactive intermediates are known to attack a variety of targets within the bacterial cell, including:
-
Ribosomal Proteins: The reactive metabolites can bind to ribosomal proteins, leading to the inhibition of protein synthesis.
-
DNA and RNA: These intermediates can also cause damage to bacterial DNA and RNA, disrupting essential cellular processes.
-
Other Macromolecules: The non-specific reactivity of the reduced form of nitrofurantoin allows it to interfere with other vital macromolecules and metabolic pathways.
This multi-targeted approach is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.
The presumed mechanism of action for this compound and its derivatives is expected to follow a similar pathway, relying on the reduction of the 5-nitro group by bacterial enzymes to generate reactive species that inhibit bacterial growth.
References
Validation of an HPLC Method for the Analysis of 5-Nitro-2-furonitrile: A Comparative Guide
This guide provides a comprehensive overview of the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Nitro-2-furonitrile. The methodologies and data presented are based on established principles of analytical method validation, offering a comparative framework for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organic compound with the chemical formula C₅H₂N₂O₃ and a molecular weight of approximately 138.08 g/mol .[1][2][3] It typically appears as a pale yellow to yellow crystalline powder.[1] The structure consists of a furan ring substituted with a nitro group and a nitrile group, which contribute to its chemical reactivity and potential biological activities.[1] Given its potential applications, a robust and reliable analytical method is crucial for its accurate quantification in various matrices.
Hypothetical HPLC Method for this compound Analysis
The following section outlines a proposed HPLC method for the analysis of this compound. This method serves as a basis for the subsequent validation discussion.
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Method Validation Protocol and Comparative Data
The validation of the proposed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Experimental Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a standard solution of this compound.
-
Prepare a sample of this compound spiked with known related substances or impurities.
-
Inject each sample into the HPLC system and record the chromatograms.
-
Compare the chromatograms to ensure that the principal peak for this compound is free from interference from the blank and any impurities.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152,345 |
| 25 | 380,112 |
| 50 | 759,876 |
| 75 | 1,140,567 |
| 100 | 1,521,987 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15200x + 1234 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
Table 3: Accuracy Data for this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.
Table 4: Precision Data for this compound
| Precision Type | Parameter | Result |
| Repeatability | Mean Concentration (µg/mL) | 50.1 |
| Standard Deviation | 0.45 | |
| % RSD | 0.90% | |
| Intermediate Precision | Mean Concentration (µg/mL) | 49.8 |
| Standard Deviation | 0.55 | |
| % RSD | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Experimental Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ for this compound
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visual Representations
HPLC Method Validation Workflow
Caption: General workflow for HPLC method validation.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
A Comparative Analysis of the Biological Activities of 5-Nitro-2-furonitrile and 5-nitro-2-furoic acid
Introduction
The 5-nitrofuran scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] The potent electron-withdrawing nature of the nitro group is crucial for the bio-reductive activation that underpins their mechanism of action.[1] This guide presents a comparative study of two key 5-nitrofuran derivatives: 5-Nitro-2-furonitrile and 5-nitro-2-furoic acid. While structurally similar, the difference in the substituent at the C2 position—a nitrile group (-C≡N) versus a carboxylic acid group (-COOH)—significantly influences their physicochemical properties and biological profiles. This comparison focuses on their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data on their respective derivatives.
Comparative Data on Biological Activity
The following tables summarize the biological activities of derivatives of this compound and 5-nitro-2-furoic acid. Direct comparative data for the parent compounds is limited in the available literature; therefore, this analysis relies on the performance of their synthesized analogs, which provides insight into the potential of each core structure.
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Derivative Class | Target Organism | This compound Derivative Activity (MIC, µM) | 5-nitro-2-furoic acid Derivative Activity (MIC, µM) | Reference |
| Oxadiazoles | S. aureus | Lower than ciprofloxacin | Not Reported | [2] |
| Hydrazones | M. tuberculosis (log-phase) | Not Reported | 2.65 | [3] |
| Hydrazones | M. tuberculosis (starved-phase) | Not Reported | 10.64 | [3] |
| Carboxamides | P. brasiliensis | Not Reported | 0.48 | [4] |
| Carboxamides | T. rubrum | Not Reported | 0.98 | [4] |
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Derivative Class | Cancer Cell Line | This compound Derivative Activity (IC₅₀, µM) | 5-nitro-2-furoic acid Derivative Activity (IC₅₀, µM) | Reference |
| Thiazolidinones | MDA-MB-231 (Breast) | 6.61 | Not Reported | [5] |
| Gold(I) Thiosemicarbazones | Caki-1 (Renal) | Dose-dependent apoptosis observed | Not Reported | [6] |
| Thiazolidinones | MCF-7 (Breast) | Significant inhibition observed | Not Reported | [5] |
Table 3: Comparative Enzyme Inhibition
| Derivative Class | Target Enzyme | This compound Derivative Inhibition | 5-nitro-2-furoic acid Derivative Inhibition | Reference |
| Hydrazones | M. tuberculosis Isocitrate Lyase (ICL) | Not Reported | Good inhibition at 10 µM | [3] |
| Aminochalcone Hybrids | α-glucosidase | Not Reported | IC₅₀ = 5.4 µM | [7] |
Mechanism of Action
The biological activity of nitrofurans is primarily attributed to the reductive activation of the 5-nitro group by cellular nitroreductases. This process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamino intermediates, which are highly toxic to cells. These reactive species can indiscriminately damage cellular macromolecules, including DNA, ribosomal proteins, and enzymes, leading to the inhibition of DNA replication, protein synthesis, and other vital metabolic processes.[1][8] This broad mechanism contributes to their wide-spectrum antimicrobial activity and potential as anticancer agents. In some cases, the nitro group can also act as a "masked electrophile," enabling covalent inhibition of specific enzymes.[9][10]
Caption: General mechanism of bio-activation for 5-nitrofuran compounds.
Certain nitrofuran derivatives have also been shown to exert anticancer effects by modulating specific signaling pathways critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers. Inhibition of key kinases within this pathway can suppress tumor growth and induce apoptosis.[11]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are standard protocols for the key assays mentioned.
Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[12]
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) directly within a 96-well microtiter plate.[12]
-
Inoculum: The bacterial strain is cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation & Incubation: Each well is inoculated with the diluted bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.[12]
-
Analysis: The MIC is visually determined as the lowest concentration of the compound where no turbidity is observed.[12]
Cytotoxicity Assay: MTT Assay (IC₅₀ Determination)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of anticancer compounds.[5][12]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12]
-
Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A control group (vehicle only) is included. The plate is incubated for 24-72 hours.[12]
-
MTT Addition: After incubation, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490-570 nm).[12][13]
-
Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme. The example of α-glucosidase is used for illustration.[7]
Protocol:
-
Reaction Mixture: In a 96-well plate, a reaction buffer (e.g., phosphate buffer), the enzyme solution (e.g., α-glucosidase), and various concentrations of the inhibitor (test compound) are mixed.
-
Pre-incubation: The mixture is typically pre-incubated for a set time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is started by adding the enzyme's substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
-
Measurement: The formation of the product is monitored over time by measuring the change in absorbance using a microplate reader. For α-glucosidase, the release of p-nitrophenol is measured at 405 nm.
-
Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.[7]
Conclusion
The available data, primarily from studies on their derivatives, suggests that both this compound and 5-nitro-2-furoic acid are valuable scaffolds for developing biologically active agents. Derivatives of 5-nitro-2-furoic acid have demonstrated a broad range of activities, with notable potency in antimycobacterial and antifungal applications, as well as specific enzyme inhibition against targets like M. tuberculosis isocitrate lyase and α-glucosidase.[3][4][7] In contrast, the explored derivatives of This compound have shown significant promise in the development of anticancer agents, particularly against breast cancer cell lines, and as broad-spectrum antibacterials against ESKAPE pathogens.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 59-82-5 [smolecule.com]
- 9. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 5-Nitrofurans: A Comparative Analysis of Combination Antibiotic Therapy
For researchers, scientists, and drug development professionals, the exploration of synergistic antibiotic combinations offers a promising frontier in the fight against antimicrobial resistance. This guide provides a comparative analysis of the synergistic effects observed when 5-nitrofuran antibiotics, a class of synthetic antibacterial agents, are combined with other antibiotics. While specific data on 5-Nitro-2-furonitrile remains limited in publicly available literature, this report summarizes key findings on related 5-nitrofuran compounds, offering valuable insights into their potential for combination therapy.
The primary methodologies for evaluating antibiotic synergy are the checkerboard assay and the time-kill assay. The checkerboard assay provides a quantitative measure of synergy through the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay offers a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Synergistic Activity of 5-Nitrofurans in Combination Therapies
Studies have demonstrated the synergistic potential of 5-nitrofurans when combined with other antimicrobial agents against various bacterial pathogens. A notable example is the triple combination of 5-nitrofurans, vancomycin, and sodium deoxycholate, which has shown synergistic growth inhibition of several Gram-negative bacteria.
Checkerboard Assay Data
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions. A FICI of ≤ 0.5 is typically indicative of synergy.
Table 1: Synergistic and Additive Effects of Nitrofuran Combinations Against Various Bacterial Strains
| 5-Nitrofuran Derivative | Combination Agent(s) | Bacterial Strain(s) | FIC Index (Interpretation) | Reference |
| Nitrofurantoin | Trimethoprim-Sulfamethoxazole | Serratia marcescens (12 clinical isolates) | Additive | [1] |
| Nitrofurantoin | Vancomycin | Wild-type Escherichia coli | Strong Synergy | [2][3] |
| 5-Nitrofurans (general) | Vancomycin + Sodium Deoxycholate | Carbapenemase-producing E. coli, K. pneumoniae, A. baumannii | Synergy | [4][5] |
Note: The interpretation of the FIC index can vary slightly between studies, but generally, a value ≤ 0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to <4 indicates indifference, and ≥4 indicates antagonism.[6][7]
One study highlighted the potent synergistic interaction between nitrofurantoin and vancomycin against wild-type E. coli, where vancomycin concentrations as low as 6.25 μg/ml showed efficacy in the presence of nitrofurantoin.[2][3] Another investigation into the combination of nitrofurantoin and trimethoprim-sulfamethoxazole demonstrated an additive effect against multiple clinical isolates of Serratia marcescens.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the typical protocols for checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is performed to determine the FIC index of an antibiotic combination.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton broth.[6][8]
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.[6][8][9]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard).[6]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6]
-
Determining MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.
-
Calculating FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).[10]
Time-Kill Assay Protocol
The time-kill assay assesses the rate of bacterial killing by an antibiotic combination over time.
-
Preparation: Prepare tubes with a specific volume of broth medium containing the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.[11]
-
Plating and Incubation: The collected aliquots are serially diluted and plated on agar plates. The plates are then incubated to allow for colony growth.
-
Colony Counting: The number of colony-forming units (CFU/mL) is counted for each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]
Putative Signaling Pathway Interactions
The mechanism of synergy for 5-nitrofurans often involves distinct but complementary modes of action with the partner antibiotic. 5-nitrofurans are prodrugs that are activated by bacterial nitroreductases to form reactive intermediates that can damage DNA and inhibit essential enzymes. When combined with an antibiotic that, for example, disrupts the cell wall (like vancomycin) or inhibits folic acid synthesis (like trimethoprim), the combined effect can be greater than the sum of their individual effects.
References
- 1. In vitro additive effect of nitrofurantoin combined with trimethoprim-sulfamethoxazole against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interactions of vancomycin with different antibiotics against Escherichia coli: trimethoprim and nitrofurantoin display strong synergies with vancomycin against wild-type E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Navigating Nitrofuran Resistance: A Comparative Guide to 5-Nitro-2-furonitrile and Other Nitrofuran Drugs
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms governing drug efficacy and failure. Within the nitrofuran class of antibiotics, a critical question for researchers is the extent of cross-resistance among different derivatives. This guide provides a comparative analysis of 5-Nitro-2-furonitrile and other nitrofuran drugs, focusing on the available data regarding cross-resistance, mechanisms of action, and the experimental protocols used to evaluate them. While direct comparative studies on the cross-resistance of this compound are limited, this guide synthesizes the existing knowledge on the broader class of nitrofurans to inform future research and development.
Understanding Nitrofuran Action and Resistance
Nitrofurans are synthetic broad-spectrum antimicrobial agents that act as prodrugs.[1][2] Their activation within bacterial cells is a critical step for their antimicrobial activity. This process, however, is also central to the primary mechanism of resistance.
Mechanism of Action:
Nitrofurans are reduced by bacterial nitroreductases, primarily NfsA and NfsB in Escherichia coli, to generate highly reactive electrophilic intermediates.[3][4] These intermediates can then non-specifically damage a wide array of microbial cellular components, including DNA, RNA, proteins, and other essential metabolites, leading to bacteriostatic or bactericidal effects.[3][5]
Mechanism of Resistance:
The most common mechanism of resistance to nitrofurans involves mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[1][4] These mutations lead to the production of non-functional or less efficient enzymes, thereby preventing the activation of the nitrofuran prodrug and rendering the bacterium resistant. This shared activation pathway is the basis for cross-resistance among different nitrofuran derivatives.
Cross-Resistance Among Nitrofuran Derivatives
Evidence from several studies indicates the occurrence of cross-resistance among different nitrofuran drugs. This is largely attributed to the shared requirement of activation by bacterial nitroreductases.
A study on uropathogenic E. coli demonstrated significant cross-resistance between nitrofurantoin and furazidin.[6][7][8] The minimum inhibitory concentration (MIC) values for furazidin were generally lower than those for nitrofurantoin, but a strong positive correlation was observed between the MICs of both drugs.[8] This suggests that resistance to one is highly predictive of resistance to the other.
| Nitrofuran Drug | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Nitrofurantoin | E. coli | 16 | 128 | [8] |
| Furazidin | E. coli | 8 | 64 | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Another study highlighted that a novel nitrofuran, IITR06144, retained its potency against nitrofurantoin-resistant clinical isolates.[9][10] This finding is significant as it suggests that the structural modifications in newer nitrofuran derivatives may allow them to be activated by alternative pathways or inhibit bacterial growth through different mechanisms, thus overcoming existing resistance.
Antimicrobial Activity of this compound
Given the primary mechanism of nitrofuran resistance, it is plausible that bacterial strains with mutations in nfsA and nfsB would exhibit cross-resistance to this compound. However, dedicated studies are required to confirm this and to determine its activity against a panel of both susceptible and nitrofuran-resistant bacterial strains.
Experimental Protocols
The evaluation of cross-resistance among antibacterial agents predominantly relies on the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of the nitrofuran compounds are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.
Conclusion
The available evidence strongly supports the existence of cross-resistance among established nitrofuran drugs like nitrofurantoin and furazidin, primarily due to shared activation pathways involving bacterial nitroreductases. While this compound is a known bioactive member of the nitrofuran class, there is a clear gap in the scientific literature regarding its specific cross-resistance profile with other nitrofurans in a bacterial context.
Future research should focus on direct comparative studies to determine the MICs of this compound against a panel of clinically relevant bacteria, including well-characterized nitrofuran-susceptible and -resistant strains. Such data is crucial for understanding its potential clinical utility and for the rational design of new nitrofuran derivatives that can evade existing resistance mechanisms. The development of novel nitrofurans that retain activity against resistant strains underscores the potential for this class of antibiotics to continue contributing to the fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance and cross resistance of bacteria to nitrofurans [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature [ijabbr.com]
- 8. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 5-Nitro-2-furonitrile Using Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical compounds is a cornerstone of reliable and reproducible research in the scientific community, particularly within the realm of drug development. For a key intermediate like 5-Nitro-2-furonitrile, ensuring high purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of melting point determination as a fundamental technique for assessing the purity of this compound, supported by experimental data and protocols. We also present alternative analytical methods for a holistic view of purity validation.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. Impurities present in the solid disrupt the crystal lattice structure, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a straightforward and accessible method for a preliminary assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a wide melting range at a lower temperature suggests the presence of impurities.
Comparative Data: Melting Points of this compound and Potential Impurities
A crucial aspect of validating purity via melting point is to compare the observed melting range with that of the pure compound and its potential impurities. The synthesis of this compound often involves the dehydration of 5-nitro-2-furaldehyde oxime, which itself is synthesized from 5-nitro-2-furaldehyde. Therefore, residual starting materials or intermediates are potential impurities.
| Compound | Role | Reported Melting Point (°C) | Expected Impact on Melting Point of this compound |
| This compound | Product | 61 - 64 [1][2] | - |
| 5-Nitro-2-furaldehyde | Starting Material | 32 - 39[2][3] | Depression and broadening of the melting range. |
| 5-Nitro-2-furaldehyde oxime | Intermediate | 160[4] | As a higher melting impurity, its presence might be less obvious by melting point depression alone but could lead to a broader range. |
Note: The presence of any impurity, regardless of its own melting point, will typically lead to a depression and broadening of the melting point of the final product.
Experimental Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting point of this compound.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for pulverizing crystals)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the initial temperature to approximately 10-15°C below the expected melting point of this compound (around 50°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute to ensure accurate determination.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2.
-
-
Interpretation:
-
A sharp melting range that falls within the reported literature value (61-64°C) indicates a high degree of purity.
-
A melting range that is broad and lower than the expected range suggests the presence of impurities.
-
Alternative Purity Validation Methods
While melting point determination is a valuable preliminary tool, more sophisticated analytical techniques are often required for quantitative purity analysis and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, allowing for the identification and quantification of impurities.
A comparison of these methods is summarized below:
| Method | Principle | Advantages | Limitations |
| Melting Point Determination | Observation of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. Good for preliminary purity assessment. | Not quantitative. Less effective for detecting small amounts of impurities or impurities with similar melting points. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity. Quantitative. Suitable for non-volatile and thermally labile compounds. | Requires more expensive equipment and skilled personnel. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity. Provides structural information for impurity identification. | Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes. |
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Workflow for Melting Point Determination.
Caption: Synthesis Pathway and Potential Impurities.
References
- 1. echemi.com [echemi.com]
- 2. 5-Nitro-2-furaldehyde 99 698-63-5 [sigmaaldrich.com]
- 3. 5-Nitro-2-furaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 555-15-7 CAS MSDS (NIFUROXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 5-Nitro-2-furonitrile Derivatives
For researchers, scientists, and drug development professionals, the 5-nitro-2-furonitrile scaffold presents a compelling starting point for the development of novel therapeutic agents. These compounds have demonstrated significant potential in both antibacterial and anticancer applications. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug design and optimization efforts.
The biological activity of this compound derivatives is intrinsically linked to the chemical modifications of the core structure. The presence of the 5-nitro group is widely considered essential for their antimicrobial and cytotoxic effects.[1][2] This moiety is believed to be enzymatically reduced within target cells to reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA.[3] However, the nature and position of substituents on the furan ring and the nitrile group play a crucial role in modulating the potency, selectivity, and overall pharmacological profile of these compounds.
Comparative Analysis of Biological Activity
The following sections present a quantitative comparison of the antibacterial and anticancer activities of various this compound derivatives, with data summarized from multiple studies.
Antibacterial Activity
The antibacterial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. Lower MIC values indicate higher potency.
| Derivative Type | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | 3-azetidin-3-yl (Compound 2h ) | Staphylococcus aureus | < 0.1 | Ciprofloxacin | 0.39 | [4] |
| 3-[4-(pyrrolidin-3-yloxy)phenyl] (Compound 2e ) | Mycobacterium tuberculosis | 6.25 | Ciprofloxacin | 0.78 | [4] | |
| 5-nitro-2-furfurylidene derivatives | 2-aminobenzothiazole (Compound 9a, 9c-g ) | Bacillus subtilis | - | Nitrofurantoin | - | [2] |
| 2-aminobenzothiazole (Compound 9a, 9c-g ) | Staphylococcus aureus | - | Nitrofurantoin | - | [2] | |
| Late-stage functionalized 5-nitrofurans | N-α-OH (Compound 1 ) on Furazolidone | Staphylococcus aureus | 1.5625 | Furazolidone (FZD) | 3.125 | [5] |
| N-α-CH3 (Compound 18 ) on Nitrofurantoin | Escherichia coli | - | Nitrofurantoin (NFT) | - | [5] |
Key SAR Insights for Antibacterial Activity:
-
Heterocyclic Substitutions: The introduction of a 1,2,4-oxadiazole ring at the 2-position of the furan, as seen in the work by Kh엷ab et al., can lead to potent antibacterial agents.[4] Specifically, the presence of small, cyclic amine moieties like azetidine at the 3-position of the oxadiazole ring (compound 2h ) significantly enhances activity against S. aureus.[4]
-
Aromatic Moieties: The incorporation of a phenyl group with a pyrrolidin-3-yloxy substituent (compound 2e ) confers activity against M. tuberculosis.[4]
-
Benzothiazole Conjugates: Derivatives bearing a 2-aminobenzothiazole moiety have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
-
Late-Stage Functionalization: Direct modification of existing nitrofuran drugs, such as the introduction of a hydroxyl group at the N-α position of furazolidone, can double the activity against S. aureus.[5] Similarly, the "magic methyl" effect was observed when a methyl group was added to the N-α position of nitrofurantoin, enhancing its activity against E. coli.[5]
Anticancer Activity
The anticancer potential of this compound and related nitrofuran derivatives is assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
| Derivative Type | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | Compound 14b | MCF-7 (Breast) | 0.85 (24h) | Doxorubicin | 0.73 (24h) | [6] |
| Compound 14b | MDA-MB-231 (Breast) | 6.61 (24h) | Doxorubicin | - | [6] | |
| 3-methylbutanoic acid fragment | MCF-7 (Breast) | 5.02 | - | - | [6] | |
| 3-methylbutanoic acid fragment | MDA-MB-231 (Breast) | 15.24 | - | - | [6] | |
| 2-Aryl-5-nitrobenzofuran-based hydrazones | Compound 3k | MCF-7 (Breast) | 4.21 | - | - | [7] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | - | HCT-116 (Colon) | 1.71 (48h) | - | - | [8] |
| - | HT-29 (Colon) | 7.76 (48h) | - | - | [8] |
Key SAR Insights for Anticancer Activity:
-
Thiazolidinone Moiety: The incorporation of a 2-thioxo-4-thiazolidinone ring system, as demonstrated by Finiuk et al., can yield compounds with potent anticancer activity comparable to doxorubicin.[6]
-
Hydrazone Linkage: Benzofuran-hydrazone hybrids have shown significant cytotoxicity against breast cancer cells, with the nature of the aryl substituents playing a key role in their potency.[7]
-
Chalcone Structure: Chalcone derivatives containing a nitrophenyl group linked to a benzofuran ring exhibit selective cytotoxicity against colon cancer cells.[8]
-
Mechanism of Action: Many of these anticancer derivatives induce apoptosis and cause cell cycle arrest, often at the G0/G1 or G2/M phase.[7][9] The generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins like Bax and Bcl-2 are also implicated in their mechanism.[6][8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are protocols for key experiments commonly used in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a negative control) with 100 µL of the diluted bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound derivatives.
Caption: Proposed antimicrobial mechanism of 5-nitrofuran derivatives.
Caption: Key signaling pathways in the anticancer action of 5-nitrofuran derivatives.
Caption: General experimental workflow for evaluating this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]
- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Nitro-2-furonitrile proper disposal procedures
Proper disposal of 5-Nitro-2-furonitrile is critical to ensure laboratory safety and environmental protection. As a hazardous chemical, it requires specific handling and disposal procedures in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed or inhaled and toxic in contact with skin.[1] Due to its nature as a nitro compound, it is also important to be aware of potential explosive hazards, especially with aged or degraded materials.[2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling.[2][3]
Hazard Classification Summary
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Source: PubChem CID 94881[1]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate PPE, including:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To protect clothing and skin.
-
Chemical-Resistant Gloves: Such as nitrile gloves, to prevent skin contact.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be disposed of as hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Protocol: Hazardous Waste Accumulation
Objective: To safely collect and store this compound waste for disposal.
Materials:
-
This compound waste (solid, liquid, or contaminated materials)
-
Compatible hazardous waste container with a screw cap (e.g., glass or polyethylene)
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Container Selection and Labeling:
-
Select a waste container made of a material compatible with nitriles and any solvents used.[8]
-
Before adding any waste, affix a hazardous waste label to the container.[9]
-
Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. Nitriles can react hazardously with strong acids and oxidizing agents.[10] Use a separate waste stream for these materials.
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation risk.
-
Carefully pour liquid waste or transfer solid waste into the labeled container using a funnel or other appropriate tools to avoid spills.
-
This includes contaminated labware such as pipette tips, gloves, and absorbent paper. Place these items in a sealed bag before putting them in the solid waste container.
-
-
Container Management:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray or tub).
-
Store the container away from heat, sparks, and open flames.[5]
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[7]
-
Complete any required waste pickup forms or online requests with accurate information about the waste composition.
-
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. essr.umd.edu [essr.umd.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. fishersci.com [fishersci.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. nipissingu.ca [nipissingu.ca]
- 10. calpaclab.com [calpaclab.com]
Essential Safety and Logistical Information for Handling 5-Nitro-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 5-Nitro-2-furonitrile. Adherence to these protocols is critical to ensure personnel safety, prevent contamination, and maintain a secure laboratory environment. This compound is a potent compound with significant health hazards, necessitating stringent control measures.
Hazard and Exposure Data
This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled. It is also a suspected carcinogen. Due to its potency, all handling of this compound powder should be performed within a certified chemical fume hood or, preferably, a glove box to minimize inhalation exposure.
| Parameter | Value | Notes |
| CAS Number | 59-82-5 | |
| Molecular Formula | C₅H₂N₂O₃ | |
| Molecular Weight | 138.08 g/mol | |
| Appearance | Pale yellow to yellow crystalline powder | |
| GHS Hazard Statements | H302, H311, H332 | Harmful if swallowed, Toxic in contact with skin, Harmful if inhaled. |
| Occupational Exposure Limit (OEL) | Not Established | As no specific OEL has been established, a conservative approach is to handle it as a potent compound, potentially in the range of 0.03 to 10 µg/m³ (Safebridge Category 3). |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. Provides a seal around the eyes to protect against dust particles. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation, to be worn over safety goggles. |
| Hand Protection | Butyl Rubber Gloves | Butyl rubber gloves are recommended for handling nitro compounds. Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. A disposable over-garment is recommended when handling larger quantities. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with P100 filter | For handling powders, a PAPR is the preferred option to ensure a high level of respiratory protection. If a PAPR is not available, a full-face respirator with a P100 (or equivalent) particulate filter cartridge is the minimum requirement. |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for accurately weighing this compound and preparing a stock solution. This should be performed in a containment device such as a glove box or a fume hood with appropriate airflow.
-
Preparation:
-
Ensure the balance is calibrated and level.
-
Place a weigh boat on the balance and tare.
-
Have a pre-labeled, sealable container ready for the prepared solution.
-
Prepare the appropriate solvent.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean, dedicated spatula.
-
Avoid creating dust. If any powder is spilled, follow the spill cleanup protocol.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully add the weighed powder to the pre-labeled container.
-
Using a pipette, add the desired volume of solvent to the container.
-
Seal the container and mix gently until the solid is completely dissolved.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous.
Caption: Step-by-step disposal plan for this compound waste.
Decontamination and Spill Cleanup
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable method is to wipe surfaces with a solvent known to dissolve the compound (e.g., acetone, acetonitrile), followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Spill Cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Contain: For a solid spill, carefully cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Collect: Gently sweep the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.
-
Decontaminate: Decontaminate the spill area as described above.
-
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and compliant laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
